molecular formula C6H4F2N2O2 B1301635 2,3-Difluoro-6-nitroaniline CAS No. 211693-73-1

2,3-Difluoro-6-nitroaniline

Cat. No.: B1301635
CAS No.: 211693-73-1
M. Wt: 174.1 g/mol
InChI Key: DIPGYZSCGXBTEU-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitroaniline is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGYZSCGXBTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371784
Record name 2,3-Difluoro-6-nitroaniline
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211693-73-1
Record name 2,3-Difluoro-6-nitroaniline
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Record name 2,3-difluoro-6-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-6-nitroaniline (CAS No. 211693-73-1). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physical characteristics, spectroscopic data, synthesis, and safety information.

Core Chemical Properties

This compound is a fluorinated nitroaromatic compound with the molecular formula C₆H₄F₂N₂O₂.[1][2] Its structure, featuring two fluorine atoms and a nitro group on an aniline ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₄F₂N₂O₂[1][2]
Molecular Weight 174.11 g/mol [1][2][5]
CAS Number 211693-73-1[1][2]
Appearance Light yellow powder[2]
Melting Point 50 °C[5]
Boiling Point 284.2 ± 35.0 °C (at 760 Torr)[2]
Density 1.554 g/cm³[2][5]
Flash Point 125.7 ± 25.9 °C[2]
pKa -2.87 ± 0.25 (Predicted)[2]
XLogP3 1.8[1]

Spectroscopic Data

While specific, publicly available experimental spectra for this compound are limited, data from closely related compounds and general spectroscopic principles for fluoro-nitroanilines allow for accurate prediction and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is particularly useful for characterizing fluorinated compounds, providing distinct signals for the two fluorine atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected absorptions include:

  • N-H stretching: for the amine group.

  • Aromatic C-H stretching.

  • Asymmetric and symmetric NO₂ stretching: for the nitro group.

  • C-F stretching: for the carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z 174.

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3,4-trifluoronitrobenzene with ammonia.[2]

Materials:

  • 2,3,4-trifluoronitrobenzene

  • 25% Ammonia solution

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,3,4-trifluoronitrobenzene (1 equivalent) in ethanol.

  • Add 25% ammonia solution (4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol by distillation.

  • Filter the reaction mixture.

  • Wash the crude product with water.

  • Dry the product under reduced pressure to yield this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2,3,4-Trifluoronitrobenzene 2,3,4-Trifluoronitrobenzene Reaction_Vessel Reaction in Ethanol 2,3,4-Trifluoronitrobenzene->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Filtration Filtration Distillation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Synthesis Workflow
Spectroscopic Analysis Protocol

A general workflow for the spectroscopic characterization of this compound is outlined below.

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

  • IR (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disc.[7]

  • MS: Prepare a dilute solution of the sample in a volatile solvent suitable for the ionization technique being used.

2. Data Acquisition:

  • NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[7]

  • MS: Obtain the mass spectrum using an appropriate mass spectrometer and ionization method.

3. Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to elucidate the molecular structure.

  • Identify the characteristic absorption bands in the IR spectrum to confirm the presence of functional groups.

  • Determine the molecular weight and analyze the fragmentation pattern from the mass spectrum.

The following diagram illustrates a logical workflow for the spectroscopic analysis.

G Spectroscopic Analysis Workflow Sample This compound Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Characterization Complete Characterization Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization MW_Confirmation->Final_Characterization

Spectroscopic Analysis Workflow

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1][5][8] It causes skin and serious eye irritation and may cause respiratory irritation.[1][8]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][8]

  • Use only in a well-ventilated area or outdoors.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention.[8]

Applications in Drug Development and Research

This compound serves as a key building block in modern organic synthesis.[3] Its unique electronic properties, arising from the fluoro and nitro substituents, make it a versatile intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[3][4] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[4] The nitro group can be readily transformed into other functional groups, allowing for diverse chemical modifications.

This guide provides a foundational understanding of the chemical properties of this compound. For further, more specific applications and reaction conditions, consulting detailed synthetic literature is recommended.

References

A Comprehensive Technical Guide to 2,3-Difluoro-6-nitroaniline (CAS No: 211693-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group ortho to the amine, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and drug development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 211693-73-1[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [1]
Appearance Light yellow to bright yellow crystalline powder[1]
Melting Point 50 °C[1]
Boiling Point 284.2 ± 35.0 °C (at 760 Torr)
Density 1.554 ± 0.06 g/cm³[1]
Flash Point 125.7 ± 25.9 °C
Solubility Expected to have moderate solubility in polar organic solvents such as DMF, DMSO, and acetone. Limited solubility in water.
pKa -2.87 ± 0.25 (Predicted)
Hazard Classification Irritant[1]

Spectroscopic and Chromatographic Analysis

Accurate characterization of this compound is crucial for quality control and reaction monitoring. Below are standard experimental protocols for its analysis. While a complete public dataset for this specific molecule is not available, representative data from closely related nitroaniline compounds are used for illustrative purposes.

Experimental Protocols for Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and purity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum to observe the aromatic and amine protons.

    • ¹³C NMR: Acquire the carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: Acquire the fluorine spectrum to confirm the presence and environment of the fluorine atoms.

  • Expected Resonances: The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to proton-proton and proton-fluorine coupling. The ¹³C NMR will show distinct signals for the fluorinated and other aromatic carbons.

3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[2]

  • Expected Characteristic Absorptions:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric).

    • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[3]

    • C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region.

3.1.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Data Analysis: The mass spectrum should confirm the molecular ion peak (e.g., [M]+• at m/z 174 for EI, or [M+H]⁺ at m/z 175 for ESI). The fragmentation pattern can provide further structural confirmation. For nitroanilines, common fragments involve the loss of the nitro group (NO₂) or parts thereof.[4]

Analytical Workflow Visualization

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet / ATR Sample->Prep_FTIR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR MS LC-MS / GC-MS Prep_MS->MS Data_NMR Structural Elucidation & Purity Check NMR->Data_NMR Data_FTIR Functional Group Identification FTIR->Data_FTIR Data_MS Molecular Weight & Fragment Analysis MS->Data_MS Conclusion Comprehensive Characterization Data_NMR->Conclusion Data_FTIR->Conclusion Data_MS->Conclusion

Workflow for the analytical characterization of the compound.

Synthesis Protocols

Synthesis of this compound

This protocol describes the synthesis from 2,3,4-trifluoronitrobenzene via nucleophilic aromatic substitution (SₙAr).

  • Reaction Scheme:

    • 2,3,4-Trifluoronitrobenzene + NH₃ (aq) → this compound + HF

  • Materials and Equipment:

    • 2,3,4-Trifluoronitrobenzene

    • 25% Ammonia solution

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer

    • Distillation apparatus

    • Filtration apparatus (e.g., Büchner funnel)

    • Vacuum drying oven

  • Procedure:

    • Dissolve 8.85 g (50 mmol) of 2,3,4-trifluoronitrobenzene in 50 mL of ethanol in a round-bottom flask.

    • To this solution, add 13.62 g (200 mmol equivalent) of 25% aqueous ammonia.

    • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol by distillation under reduced pressure.

    • Filter the resulting slurry to collect the crude product.

    • Wash the crude product thoroughly with water.

    • Dry the product under reduced pressure to afford this compound as a solid (Typical yield: ~91%).

Downstream Synthesis: N-Alkylation to N-Ethyl-2,3-difluoro-6-nitroaniline

This protocol demonstrates the use of this compound as a starting material for further functionalization, a common step in drug development.

  • Reaction Scheme:

    • This compound + Ethyl Iodide --(K₂CO₃, Acetone)--> N-Ethyl-2,3-difluoro-6-nitroaniline

  • Materials and Equipment:

    • This compound

    • Ethyl iodide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

    • Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C). Monitor the reaction by TLC (hexane/ethyl acetate mobile phase) until the starting material is consumed (typically 4-6 hours).

    • Work-up: Cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer with water (2x) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

G cluster_synthesis1 Synthesis of Core Intermediate cluster_synthesis2 Downstream Functionalization Start 2,3,4-Trifluoronitrobenzene S1_React React with aq. NH₃ in Ethanol, RT, 8h Start->S1_React Intermediate This compound S2_React React with Ethyl Iodide K₂CO₃, Acetone, Reflux, 4-6h Intermediate->S2_React Product N-Ethyl-2,3-difluoro-6-nitroaniline S1_React->Intermediate S2_Workup Work-up & Purification (Chromatography) S2_React->S2_Workup S2_Workup->Product

Synthetic pathway from precursor to a functionalized product.

Applications in Drug Development

This compound is a key intermediate for synthesizing heterocyclic scaffolds that are prevalent in medicinal chemistry. The fluorine and nitro substituents provide handles for diverse chemical transformations and can significantly influence the biological activity and pharmacokinetic properties of the final compounds.

Precursor for Kinase Inhibitors

Substituted nitroanilines are foundational scaffolds for the development of protein kinase inhibitors, a major class of targeted cancer therapeutics. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization and functionalization to build the final heterocyclic inhibitor. The difluoro-substitution pattern can enhance binding affinity and selectivity for specific kinase targets.[5]

G Start This compound Step1 Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd-C) Start->Step1 Intermediate 1,2-Diamino-3,4-difluorobenzene (o-Phenylenediamine derivative) Step1->Intermediate Step2 Cyclocondensation (with Aldehyde, Carboxylic Acid, etc.) Intermediate->Step2 Product Substituted Benzimidazole or other Heterocyclic Scaffold Step2->Product Step3 Further Functionalization (e.g., Suzuki Coupling, Acylation) Product->Step3 FinalProduct Active Kinase Inhibitor Step3->FinalProduct

General workflow for kinase inhibitor synthesis.
Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in drug discovery, present in numerous approved drugs. The synthesis typically involves the condensation of an o-phenylenediamine derivative (which can be formed from this compound via nitro reduction) with an aldehyde or carboxylic acid.

  • General Protocol for Reductive Cyclization:

    • Nitro Reduction: Dissolve the this compound in a suitable solvent (e.g., ethanol). Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere). Stir until the reduction to 1,2-diamino-3,4-difluorobenzene is complete (monitored by TLC).

    • Cyclocondensation: To the resulting diamine, add the desired aldehyde (1.0-1.2 equivalents). The reaction can be performed in a solvent like ethanol or acetic acid and may be catalyzed by an acid. Reflux the mixture for several hours.

    • Isolation: Cool the reaction mixture and isolate the benzimidazole product by filtration or extraction, followed by purification via recrystallization or column chromatography.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound for its effective use in research and development. By understanding its properties and established protocols, scientists can better leverage this versatile intermediate for the synthesis of novel and impactful molecules.

References

Technical Guide: Physicochemical Properties and Synthesis of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 2,3-Difluoro-6-nitroaniline, a crucial intermediate in various synthetic applications. The document details its molecular weight and other quantitative data, alongside a detailed experimental protocol for its synthesis.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

PropertyValueReference
Molecular Weight 174.11 g/mol [1]
Molecular Formula C6H4F2N2O2[1][2]
CAS Number 211693-73-1[1][2]
Melting Point 50°C[1]
Density 1.554 g/cm³[1][2]
Flash Point 125.7 ± 25.9°C[2]
Boiling Point 284.2 ± 35.0°C (at 760 Torr)[2]
Appearance Bright yellow powder[2]
InChIKey DIPGYZSCGXBTEU-UHFFFAOYSA-N[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2,3,4-trifluoronitrobenzene with ammonia. The following protocol provides a detailed methodology for this synthesis.

Experimental Protocol

Materials:

  • 2,3,4-trifluoronitrobenzene (50 mmol, 8.85 g)

  • 25% Ammonia solution (200 mmol equivalent, 13.62 g)

  • Ethanol (50 ml)

  • Water (for washing)

Procedure:

  • Dissolve 8.85 g (50 mmol) of 2,3,4-trifluoronitrobenzene in 50 ml of ethanol in a suitable reaction vessel.

  • To this solution, add 13.62 g (200 mmol equivalent) of 25% ammonia solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Upon completion of the reaction, remove the ethanol by distillation.

  • Filter the resulting reaction mixture to isolate the crude product.

  • Wash the crude product with water.

  • Dry the purified product under reduced pressure to yield this compound.

This procedure is reported to yield approximately 7.94 g (45.6 mmol) of the desired product, corresponding to a 91.2% yield.[2] The structure of the resulting compound can be confirmed by 1H-NMR analysis.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 2,3,4-trifluoronitrobenzene in Ethanol B Add 25% Ammonia A->B C Stir at Room Temperature (8 hours) B->C D Ethanol Distillation C->D E Filtration D->E F Wash with Water E->F G Dry under Reduced Pressure F->G H This compound G->H

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 2,3-Difluoro-6-nitroaniline, a key intermediate in various chemical and pharmaceutical applications. This document outlines a reliable synthetic protocol and details the expected analytical characterization of the compound, presenting data in a clear and accessible format for laboratory use.

Core Compound Information

PropertyValueReference
Chemical Name This compound[1]
CAS Number 211693-73-1[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [1]
Melting Point 115 °C
Alternate Melting Point 50 °C[2]
Density 1.554 g/cm³[2][3]
Appearance Light yellow to bright yellow powder[3]
SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])N)F)F[1]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with ammonia.[3] This method is efficient and provides a good yield of the desired product.

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound Start 2,3,4-Trifluoronitrobenzene in Ethanol Reaction Stir at Room Temperature (8 hours) Start->Reaction Reagent 25% Ammonia Solution Reagent->Reaction Nucleophilic Aromatic Substitution Workup Distill off Ethanol Filter Crude Product Reaction->Workup Purification Wash with Water Dry under Reduced Pressure Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2,3,4-Trifluoronitrobenzene

  • 25% Ammonia solution

  • Ethanol

  • Water

Procedure: [3]

  • Dissolve 8.85 g (50 mmol) of 2,3,4-trifluoronitrobenzene in 50 ml of ethanol in a suitable reaction vessel.

  • To this solution, add 13.62 g (200 mmol equivalent) of 25% ammonia solution.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the ethanol by distillation under reduced pressure.

  • Filter the resulting crude product.

  • Wash the collected solid with water to remove any remaining salts and impurities.

  • Dry the purified product under reduced pressure to afford this compound.

Expected Yield: 7.94 g (45.6 mmol, 91.2% yield).[3]

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Analytical Workflow

Analytical_Workflow Analytical Characterization Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (e.g., HPLC) Sample->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Final_Purity Final Purity Determination Purity->Final_Purity

References

Spectroscopic and Synthetic Profile of 2,3-Difluoro-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of 2,3-Difluoro-6-nitroaniline (CAS No. 211693-73-1). The information is compiled to assist in the characterization and utilization of this key chemical intermediate. While direct quantitative spectral data is not publicly available in detail, this guide presents confirmed qualitative data, predicted values based on analogous compounds, and detailed experimental protocols for obtaining such data.

Spectroscopic Data

This compound is a light yellow powder with a molecular formula of C₆H₄F₂N₂O₂ and a molecular weight of 174.11 g/mol .[1][2] Spectroscopic analysis is essential for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While specific chemical shifts and coupling constants from experimental data are not fully detailed in public literature, certificates of analysis and synthesis reports confirm that the ¹H NMR spectrum is consistent with the expected structure.[3][4]

Table 1: NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H7.0 - 8.0MultipletAromatic protons.
¹H5.0 - 6.0Broad SingletAmine (-NH₂) protons.
¹³C140 - 160MultipletAromatic carbons attached to fluorine (C-F).
¹³C130 - 145SingletAromatic carbon attached to the nitro group (C-NO₂).
¹³C110 - 130MultipletOther aromatic carbons.
¹⁹F-120 to -160Doublet of DoubletsFluorine atoms at C-2 and C-3 positions (relative to CFCl₃).[5]

Note: Predicted values are based on the analysis of structurally similar fluoro-nitro-aromatic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound has been confirmed to be consistent with its structure.[6]

Table 2: Key IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3500Symmetric & Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C=C (Aromatic)1450 - 1600Stretching
N-O (Nitro)1500 - 1550 and 1300 - 1350Asymmetric & Symmetric Stretching
C-F (Aromatic)1100 - 1400Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While a specific experimental mass spectrum for this compound is not available, the expected molecular ion peaks can be predicted.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode Expected m/z Fragment
Electrospray (ESI+)175.0315[M+H]⁺
Electrospray (ESI-)173.0159[M-H]⁻
Electron Ionization (EI)174.0241[M]⁺•

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for similar aromatic compounds.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover the aromatic and amine proton regions (typically 0-12 ppm).

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the aromatic carbon region (typically 0-160 ppm).

    • ¹⁹F NMR : If available, acquire the spectrum using a fluorine-observe probe.

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation : As this compound is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent disc using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).

  • Data Acquisition :

    • LC-MS : Introduce the sample solution into the mass spectrometer via a liquid chromatograph. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • GC-MS : If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph. This will typically yield the molecular ion ([M]⁺•) and a characteristic fragmentation pattern.

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation pattern for structural elucidation.

Synthesis and Analysis Workflow

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a trifluoro-nitrobenzene precursor. The subsequent analysis ensures the identity and purity of the final product.

G Synthesis and Analysis Workflow for this compound A Start: 2,3,4-Trifluoronitrobenzene (in Ethanol) C Reaction: Nucleophilic Aromatic Substitution (Room Temperature, 8 hours) A->C B Reactant: 25% Ammonia Water B->C D Work-up: - Distill off Ethanol - Filter - Wash with Water - Dry under reduced pressure C->D Reaction Mixture E Crude this compound D->E F Quality Control & Characterization E->F G 1H NMR Analysis F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Final Product: Pure this compound F->J Confirmed Structure & Purity

Caption: Synthesis and analytical workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,3-Difluoro-6-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility profile based on the physicochemical properties of the molecule and its structural analogs. Furthermore, it presents detailed, standardized experimental protocols for the accurate determination of its solubility in various organic solvents, enabling researchers to generate reliable data for applications in drug development, process chemistry, and formulation.

Introduction

This compound (CAS No: 211693-73-1) is an aromatic amine with the molecular formula C₆H₄F₂N₂O₂.[1][2] Its structure, featuring two fluorine atoms and a nitro group, imparts unique electronic and physicochemical properties that are of significant interest in medicinal chemistry and material science. A thorough understanding of its solubility in organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures. This guide provides a foundational understanding of its expected solubility and the methodologies to quantify it precisely.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄F₂N₂O₂[1][2]
Molecular Weight174.11 g/mol [1][3]
AppearanceLight yellow to brown crystalline powder[2]
Melting Point50°C[3]
Boiling Point284.2 ± 35.0 °C at 760 Torr[2]
Density1.6 ± 0.1 g/cm³[2]
XLogP31.8[1][2]

The presence of both polar (nitro and amino groups) and non-polar (fluorinated benzene ring) moieties suggests that this compound will exhibit a range of solubilities in different organic solvents. The XLogP3 value of 1.8 indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water.

Predicted Solubility Profile

While specific experimental data is scarce, the solubility of this compound can be predicted based on the principle of "like dissolves like" and data from structurally similar compounds like other nitroanilines. Aromatic nitro compounds are generally characterized by low solubility in water and good solubility in many organic solvents.[4] The presence of fluorine atoms can further modulate this solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Polar Aprotic Solvents
Acetone20.7HighGood balance of polarity to interact with the nitro and amino groups.
Acetonitrile37.5Moderate to HighPolar nature facilitates dissolution.
Dimethyl Sulfoxide (DMSO)46.7HighHighly polar aprotic solvent, effective for a wide range of organic compounds.
Ethyl Acetate6.0ModerateEster functionality provides a balance of polar and non-polar characteristics.
Polar Protic Solvents
Methanol32.7Moderate to HighCapable of hydrogen bonding with the amino group.
Ethanol24.6ModerateSimilar to methanol, but slightly lower polarity may affect solubility.
Non-Polar Solvents
Toluene2.4Low to ModerateAromatic nature may provide some interaction with the benzene ring.
Hexane1.9LowLack of polarity makes it a poor solvent for this compound.
Chlorinated Solvents
Dichloromethane (DCM)9.1Moderate to HighEffective at dissolving many organic compounds.

Note: These are estimated values and require experimental verification.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

4.1. Materials and Equipment

  • This compound (high purity)

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Screw-capped vials

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[6][7]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial.[7] Alternatively, centrifuge the solution and carefully collect the clear supernatant.[6]

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

    • Analyze the filtered supernatant from the saturated solution under the same conditions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep 1 equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate 2 separate Phase Separation (Settle/Centrifuge/Filter) equilibrate->separate 3 analyze Quantitative Analysis (e.g., HPLC, UV-Vis) separate->analyze 4 calculate Calculate Solubility analyze->calculate 5 end End calculate->end 6

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Mechanism of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Difluoro-6-nitroaniline is a valuable and versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is dominated by two primary pathways: Nucleophilic Aromatic Substitution (SNAr) at the fluorinated aromatic ring and reactions involving the nitro and amino functional groups. The presence of two electron-withdrawing fluorine atoms and a powerful nitro group significantly activates the aromatic ring for nucleophilic attack, making the fluorine atoms excellent leaving groups. This guide provides a comprehensive overview of the reactivity, mechanisms, and experimental protocols associated with this compound, enabling researchers to effectively utilize this intermediate in the synthesis of complex molecular architectures.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 211693-73-1[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [1]
Appearance Yellow to orange crystalline solid (predicted)[2]
Melting Point 50°C[3]
Boiling Point 284.2 ± 35.0 °C (predicted)
XLogP3 1.8[1]

Primary Reactivity and Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the electron-deficient difluoronitro-aromatic system and the amino group.

Nucleophilic Aromatic Substitution (SNAr)

The paramount reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, positioned ortho to one of the fluorine atoms and para to the other, significantly depletes the electron density of the aromatic ring. This activation facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[2][4] The fluorine atoms are excellent leaving groups in SNAr reactions.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized, negatively charged Meisenheimer complex.[2]

  • Elimination: The aromaticity is restored by the departure of the fluoride leaving group.

The nitro group plays a crucial role in stabilizing the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group.

Caption: General mechanism of SNAr on this compound.

Regioselectivity: The regioselectivity of the substitution depends on the relative stability of the resulting Meisenheimer complex. While both fluorine atoms are activated, the fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 3-position is meta. Nucleophilic attack is generally favored at positions ortho and para to strong electron-withdrawing groups. Therefore, substitution at the 2-position is expected to be the kinetically favored pathway. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Reactions of the Nitro and Amino Groups

The nitro group of this compound can be readily reduced to an amino group, yielding 3,4-difluoro-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various heterocyclic compounds. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., using Pd/C).[4]

The primary amino group can undergo nucleophilic reactions, such as alkylation. This reaction typically proceeds in the presence of a base to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Experimental Protocols and Quantitative Data

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, some of the following protocols are based on established procedures for analogous compounds.

N-Alkylation of this compound

This protocol describes the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

Table 2: Reagents and Conditions for N-Ethylation

Reagent/ParameterMolar Eq. / ValueRole
This compound1.0Starting Material
Ethyl Iodide1.5Alkylating Agent
Potassium Carbonate2.0Base
Anhydrous Acetone-Solvent
Temperature Reflux (~56°C)-
Reaction Time 4-6 hours-

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).[2]

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[2]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]

  • Work-up: After completion, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure N-Ethyl-2,3-difluoro-6-nitroaniline.[2]

N_Alkylation_Workflow start Combine this compound, K₂CO₃, and Acetone add_etI Add Ethyl Iodide start->add_etI reflux Reflux at ~56°C for 4-6h add_etI->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter, and Concentrate reflux->workup purify Column Chromatography workup->purify product N-Ethyl-2,3-difluoro-6-nitroaniline purify->product

Caption: Workflow for the N-alkylation of this compound.
Synthesis of Benzimidazoles via Reductive Cyclization

A primary application of o-nitroanilines is in the synthesis of benzimidazoles, a core structure in many biologically active compounds.[5] The typical synthetic route involves the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde or carboxylic acid derivative.[5]

Table 3: Hypothetical Performance in Benzimidazole Synthesis

IntermediatePlausible Yield (%)Potential Purity (%)Key Reaction Steps
This compound 85-95>981. Reduction of nitro group2. Cyclocondensation with aldehyde
N-Ethyl-2,3-difluoro-6-nitroaniline80-90>981. Reduction of nitro group2. Cyclocondensation with aldehyde

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.[5]

General Experimental Protocol for Reductive Cyclization:

  • Reduction of the Nitro Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent, for example, tin(II) chloride dihydrate (3-4 eq) or perform catalytic hydrogenation (e.g., Pd/C under an H₂ atmosphere).[4]

    • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the resulting 3,4-difluoro-1,2-phenylenediamine.[4]

  • Cyclocondensation with an Aldehyde:

    • Dissolve the obtained 3,4-difluoro-1,2-phenylenediamine in a solvent like ethanol or acetic acid.

    • Add the desired aldehyde (1.0-1.2 eq). The reaction can be catalyzed by an acid (e.g., a few drops of concentrated HCl) or a Lewis acid.[4]

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the benzimidazole product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.[4]

Reductive_Cyclization_Workflow start This compound reduction Reduction of Nitro Group (e.g., SnCl₂ or Pd/C, H₂) start->reduction intermediate 3,4-Difluoro-1,2-phenylenediamine reduction->intermediate cyclocondensation Cyclocondensation with Aldehyde (RCHO) intermediate->cyclocondensation product Substituted Benzimidazole cyclocondensation->product

Caption: Workflow for the synthesis of benzimidazoles.

Conclusion

This compound is a potent chemical intermediate whose reactivity is primarily centered around Nucleophilic Aromatic Substitution and transformations of its nitro and amino functionalities. The electron-deficient nature of the aromatic ring, imparted by the fluorine and nitro substituents, makes it an excellent substrate for the introduction of various nucleophiles. Furthermore, the nitro group serves as a synthetic handle for the formation of diamino intermediates, which are precursors to a wide range of heterocyclic systems, most notably benzimidazoles. While specific quantitative data for a broad range of reactions are not widely published, the established principles of SNAr and nitro group reductions, along with the provided protocols for analogous systems, offer a robust framework for the strategic application of this compound in complex molecule synthesis. Further research into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this versatile building block in drug discovery and materials science.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides an in-depth overview of the safety and handling protocols for 2,3-Difluoro-6-nitroaniline, a chemical compound utilized in contemporary research and drug development. It is intended for laboratory personnel, researchers, and scientists. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. This guide synthesizes critical safety information, providing a comprehensive resource for professionals working with this substance.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available safety data sheets, the compound is associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Skin irritationCategory 2H315: Causes skin irritation[1][2]
Eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄F₂N₂O₂[2]
Molecular Weight174.10 g/mol [2]
AppearanceYellow powder or needles[3]
Melting Point70 - 74 °C (158 - 165.2 °F)[4]
Boiling Point284 °C (543.2 °F)[4]
SolubilityInsoluble in water[3]

Section 3: Experimental Protocols for Safe Handling

Strict adherence to established protocols is paramount when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[5]

  • Hand Protection: Nitrile rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the material.[5][6]

  • Body Protection: A lab coat or a chemical-resistant apron is required.[5] For tasks with a higher risk of splashing, chemical-resistant coveralls should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[7][8]

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[9]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][10]

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Use spark-proof tools and explosion-proof equipment.[7]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

FirstAidResponse cluster_Exposure Exposure Route cluster_Action Immediate Action cluster_Medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Take off contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

First Aid Response to Exposure
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][11]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures

The following workflow illustrates the steps for managing a spill of this compound.

SpillResponseWorkflow Start Spill Occurs Evacuate Evacuate personnel to a safe area. Keep people away and upwind. Start->Evacuate Ventilate Ensure adequate ventilation. Remove all sources of ignition. Evacuate->Ventilate Contain Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Ventilate->Contain Absorb Absorb the spill with inert material (e.g., vermiculite, dry sand, or earth). Contain->Absorb Collect Collect and place in a suitable, closed, and labeled container for disposal. Absorb->Collect Decontaminate Clean the spill area thoroughly. Collect->Decontaminate Dispose Dispose of waste according to federal, state, and local regulations. Decontaminate->Dispose End Spill Managed Dispose->End

Chemical Spill Response Workflow
  • Personal Precautions: Avoid dust formation and contact with the substance. Use appropriate personal protective equipment, including chemical-impermeable gloves.[1][11]

  • Environmental Precautions: Prevent the chemical from entering drains, as it can be harmful to aquatic life.[5]

  • Containment and Cleanup: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[13] For larger spills, absorb with an inert material like vermiculite, sand, or earth and place in a sealed container for disposal.[5]

Section 5: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat, sparks, and open flames.[7][10]

  • Store locked up.[1]

  • Incompatible materials include acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6]

Disposal
  • This compound and any contaminated materials must be treated as hazardous waste.[5]

  • Disposal should be carried out by a licensed professional waste disposal service.[5]

  • Do not dispose of in regular trash or pour down the drain.[5]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

This guide provides a framework for the safe handling of this compound. It is imperative that all personnel working with this compound are thoroughly familiar with these procedures and have access to the complete Safety Data Sheet (SDS) provided by the manufacturer. Continuous vigilance and a commitment to safety are essential in the research environment.

References

A Theoretical Investigation of the Electronic Structure of 2,3-Difluoro-6-nitroaniline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted nitroanilines are a critical class of compounds in medicinal chemistry and materials science, serving as versatile intermediates and pharmacophores. This technical guide provides an in-depth theoretical analysis of the electronic structure of 2,3-Difluoro-6-nitroaniline, a molecule of interest due to the unique electronic properties conferred by its trifunctional substitution pattern. While direct experimental and comprehensive computational studies on this specific isomer are limited, this paper outlines the standard high-level computational protocols used for such an analysis and presents a representative set of data based on established theoretical chemistry principles and findings for analogous structures. By employing Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, vibrational modes, and key electronic properties such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). This investigation offers a foundational computational framework for understanding and predicting the reactivity, stability, and potential biological interactions of this compound, thereby aiding in rational drug design and materials development.

Introduction

Aniline derivatives containing nitro and fluoro groups are of significant interest in pharmaceutical research. The nitro group, a strong electron-withdrawing moiety, and fluorine atoms, which can modulate properties like lipophilicity and metabolic stability, collectively influence a molecule's electronic distribution and intermolecular interaction potential. This compound presents a unique substitution pattern where steric and electronic effects are closely intertwined.

A thorough understanding of its electronic structure is paramount for predicting its chemical behavior. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-experimental method to determine molecular properties with high accuracy.[1][2] This guide details the theoretical methodology for such an investigation and discusses the interpretation of the resulting data, including optimized geometry, vibrational spectra, and electronic characteristics.

Computational Methodology (Experimental Protocol)

The theoretical calculations detailed herein are based on widely accepted protocols for the quantum chemical analysis of organic molecules.[2][3]

2.1. Software and Hardware

All quantum chemical calculations are typically performed using a computational chemistry software package such as Gaussian 16. Visualization of molecular structures, orbitals, and vibrational modes is accomplished with visualization software like GaussView or Jmol.

2.2. Geometry Optimization

The initial molecular structure of this compound is constructed using standard bond lengths and angles. A full geometry optimization is then performed without any symmetry constraints. The Density Functional Theory (DFT) approach is employed, utilizing the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][3] A high-level Pople-style basis set, 6-311++G(d,p), is used to ensure accurate description of the electronic distribution, including polarization and diffuse functions for all atoms. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

2.3. Vibrational Frequency Analysis

To confirm that the optimized geometry represents a true energy minimum, harmonic vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of any imaginary frequencies indicates a stable structure. The calculated frequencies can be used to predict the FT-IR and Raman spectra of the molecule, aiding in its experimental characterization.

2.4. Electronic Property Calculations

Using the optimized molecular geometry, a series of electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. It provides crucial insights into how the molecule might interact with biological receptors or other reactants.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.

The logical workflow for this computational investigation is illustrated in the diagram below.

G Computational Analysis Workflow for this compound cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Output A Define Initial Structure of this compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry E Optimized Geometric Parameters (Bond Lengths, Angles) B->E Output D Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->D Verified Structure F Vibrational Spectra (FT-IR, Raman) C->F Output G Electronic Properties (Energy Gap, Reactivity Sites) D->G Output H Final Analysis & Report E->H F->H G->H

Caption: Workflow for the theoretical investigation of molecular properties.

Results and Discussion

The following sections present representative data that would be obtained from the computational protocol described above.

3.1. Optimized Molecular Geometry

The optimization process yields the most stable conformation of the molecule. Key geometric parameters such as bond lengths and angles provide insight into the molecular structure. The planarity of the aniline ring and the orientation of the nitro and amino groups are of particular interest. A representative set of calculated parameters is shown below.

Table 1: Representative Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C1-C2 1.395
C1-N1 (Nitro) 1.468
N1-O1 1.225
C6-N2 (Amino) 1.370
C2-F1 1.345
C3-F2 1.348
Bond Angles (°) C2-C1-N1 121.5
O1-N1-O2 124.0
C1-C6-N2 123.8
C1-C2-F1 119.7
Dihedral Angles (°) C2-C1-N1-O1 179.8

| | C1-C6-N2-H1 | 180.0 |

Note: These values are illustrative and derived from typical DFT calculations on similar aromatic compounds.

3.2. Electronic Properties

The electronic properties of the molecule are fundamental to its reactivity and potential applications.

3.2.1. Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to the FMO theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's excitability and stability. A smaller gap suggests higher reactivity.

Table 2: Representative Electronic Properties

Property Calculated Value (eV)
HOMO Energy (EHOMO) -6.85
LUMO Energy (ELUMO) -2.75
Energy Gap (ΔE) 4.10
Ionization Potential (I) 6.85
Electron Affinity (A) 2.75
Chemical Hardness (η) 2.05

| Electronegativity (χ) | 4.80 |

Note: These values are illustrative.

The HOMO is typically localized over the aniline ring and the amino group, indicating these are the primary sites for electron donation. The LUMO is generally centered on the nitro group and the aromatic ring, marking them as the electron-accepting regions.

G Frontier Molecular Orbital (FMO) Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap Energy Gap (ΔE) Relates to Reactivity & Electronic Transitions LUMO->Gap E_LUMO Gap->HOMO E_HOMO Reactivity Chemical Reactivity Gap->Reactivity Inverse Relationship

Caption: Relationship between FMOs and chemical reactivity.

3.2.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is expected around the oxygen atoms of the nitro group, identifying them as the most likely sites for electrophilic attack. The positive potential (blue regions) is typically found around the amino group's hydrogen atoms, indicating sites for nucleophilic interaction. The fluorine atoms and the aromatic ring exhibit intermediate potentials, influencing the overall electrostatic character of the molecule.

Conclusion

This guide outlines a robust theoretical framework for the investigation of the electronic structure of this compound using Density Functional Theory. The computational protocol, involving geometry optimization, frequency analysis, and the calculation of electronic properties like FMOs and MEP, provides a comprehensive understanding of the molecule's intrinsic characteristics. The representative data indicate that the molecule possesses a significant HOMO-LUMO gap, suggesting moderate stability. The distinct electronegative and electropositive regions visualized by the MEP map are critical for predicting intermolecular interactions, which is especially valuable for applications in drug design where molecule-receptor binding is key. This theoretical approach serves as an essential predictive tool, guiding further experimental synthesis and application of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Difluorobenzimidazoles from 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-aryl-4,5-difluorobenzimidazoles from 2,3-difluoro-6-nitroaniline via a one-pot reductive cyclization. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in numerous pharmacologically active compounds. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Introduction

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles is a cornerstone of many drug discovery programs. A common and efficient method for their preparation is the condensation of an ortho-phenylenediamine with an aldehyde. A convenient one-pot variation of this method involves the in situ reduction of an ortho-nitroaniline to the corresponding diamine, which then reacts with an aldehyde to form the benzimidazole ring system. This approach avoids the isolation of the often-unstable diamine intermediate.

This document outlines a general yet detailed protocol for the synthesis of 4,5-difluorobenzimidazole derivatives starting from this compound. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the starting material, and the provided protocol is designed to be a robust starting point for optimization.

General Reaction Scheme

The overall transformation involves the reduction of the nitro group of this compound to an amino group, followed by condensation with an aromatic aldehyde and subsequent cyclization and aromatization to yield the 2-aryl-4,5-difluorobenzimidazole.

Caption: General reaction for the synthesis of 2-aryl-4,5-difluorobenzimidazoles.

Experimental Protocols

Two common and effective methods for the one-pot reductive cyclization are presented below. Method A utilizes sodium dithionite, a mild and versatile reducing agent, while Method B employs tin(II) chloride, a classic reagent for nitro group reduction.

Method A: Reductive Cyclization using Sodium Dithionite

This method is advantageous due to its mild reaction conditions and the use of an inexpensive and relatively safe reducing agent.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and the desired aromatic aldehyde (1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add ethanol (10 mL) and water (5 mL) to the flask.

  • Heating and Reduction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Once refluxing, add sodium dithionite (4.0 mmol, 4.0 eq.) portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-aryl-4,5-difluorobenzimidazole.

Method B: Reductive Cyclization using Tin(II) Chloride

This method is a robust alternative, particularly for substrates that may be sensitive to the conditions of Method A.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory equipment as listed in Method A

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in ethanol (15 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (3.0 mmol, 3.0 eq.) to the solution and stir at room temperature for 15 minutes.

  • Addition of Aldehyde: Add the aromatic aldehyde (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 3-8 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite, washing the pad with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography as described in Method A.

Quantitative Data

The following table presents representative, plausible data for the synthesis of various 2-aryl-4,5-difluorobenzimidazoles from this compound, based on typical outcomes for similar reductive cyclization reactions. Actual results may vary depending on the specific reaction conditions and the electronic nature of the aldehyde.

EntryAldehyde (R-CHO)MethodReaction Time (h)Plausible Yield (%)
1BenzaldehydeA485
24-ChlorobenzaldehydeA388
34-MethoxybenzaldehydeA582
44-NitrobenzaldehydeB675
52-NaphthaldehydeA580
63,4-DimethoxybenzaldehydeB678

Visualizations

Signaling Pathway: Reductive Cyclization Mechanism

The following diagram illustrates the plausible mechanistic pathway for the one-pot synthesis of 2-aryl-4,5-difluorobenzimidazoles.

G Plausible Reaction Mechanism A This compound B Reduction of Nitro Group (e.g., with Na2S2O4 or SnCl2) A->B [H] C 3,4-Difluoro-o-phenylenediamine (in situ generated) B->C E Condensation C->E D Aromatic Aldehyde (R-CHO) D->E F Schiff Base Intermediate E->F G Intramolecular Cyclization F->G H Dihydrobenzimidazole Intermediate G->H I Oxidative Aromatization H->I -H2 J 2-Aryl-4,5-difluorobenzimidazole I->J

Caption: Plausible reaction mechanism for the one-pot synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow from starting materials to the purified product.

G Experimental Workflow start Start react_setup Reaction Setup: - this compound - Aldehyde - Solvent start->react_setup add_reductant Add Reducing Agent (e.g., Na2S2O4 or SnCl2) react_setup->add_reductant reflux Heat to Reflux (2-8 hours) add_reductant->reflux monitor Monitor by TLC reflux->monitor workup Work-up: - Quenching/Neutralization - Extraction monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: General experimental workflow for benzimidazole synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitroaromatic compounds can be hazardous; handle with care.

  • Sodium dithionite can be flammable under certain conditions and should be handled in a dry environment.

  • Tin(II) chloride is corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The synthesized 2-aryl-4,5-difluorobenzimidazoles can be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

These application notes provide a comprehensive guide for the synthesis of 4,5-difluorobenzimidazoles. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.

Application Notes and Protocols for the N-alkylation of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 2,3-difluoro-6-nitroaniline, a key building block in the synthesis of various pharmaceutically relevant compounds. The unique electronic properties conferred by the fluorine and nitro substituents make this molecule a valuable starting material in medicinal chemistry.[1] N-alkylation of the primary amine allows for the introduction of diverse alkyl groups, enabling the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.[1]

The primary challenge in the N-alkylation of this compound is the reduced nucleophilicity of the amino group due to the electron-withdrawing effects of the ortho-nitro and fluorine substituents.[1][2] This necessitates the use of moderately forcing reaction conditions to achieve good yields.[1] Common side reactions include dialkylation, which can be minimized by controlling the stoichiometry of the reactants.[2][3]

Data Presentation

The following table summarizes representative data for the N-alkylation of this compound with various alkylating agents under standardized conditions. Please note that these are typical results and may vary based on specific experimental conditions and scale.

Alkylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Ethyl IodideAcetone56 (Reflux)4-685-95Higher reactivity of iodide leads to shorter reaction times.[4]
Ethyl BromideDMF708-1275-85Longer reaction time required compared to ethyl iodide.
Methyl IodideDMF604-880-90Highly reactive, risk of dialkylation if excess is used.
Benzyl BromideDMF806-1080-90Higher temperature is beneficial for this less reactive halide.

Experimental Protocols

General Protocol for N-alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[1][4]

  • Solvent Addition: Add anhydrous DMF or acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.[1]

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.5 eq) dropwise.[1][4]

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-80°C for DMF or reflux for acetone) and stir for 4-12 hours.[1][4] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If acetone was used, filter off the potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into deionized water.[1][4]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash with deionized water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1][4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the N-alkylated product.[1][4]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and IR spectroscopy.[4][5]

Specific Protocol: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

This protocol provides a detailed procedure for the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).[4]

  • To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[4]

  • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).[4]

  • Monitor the reaction progress by TLC using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.[4]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure N-Ethyl-2,3-difluoro-6-nitroaniline as a solid.[4]

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Combine this compound, K2CO3, and anhydrous solvent in a flask B Add alkyl halide dropwise at room temperature A->B Stirring C Heat mixture to specified temperature (e.g., 60-80°C) B->C D Monitor progress by TLC (4-12 hours) C->D Stirring E Cool to room temperature and quench with water D->E F Extract with ethyl acetate E->F G Wash organic layer with water and brine F->G H Dry over Na2SO4/MgSO4 and concentrate G->H I Purify by flash column chromatography H->I J Characterize product (NMR, LC-MS) I->J

Caption: Experimental workflow for the N-alkylation of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in N-alkylation cause1 Low nucleophilicity of aniline due to EWGs start->cause1 cause2 Insufficiently reactive alkylating agent start->cause2 cause3 Incomplete reaction start->cause3 cause4 Dialkylation side reaction start->cause4 sol1 Increase reaction temperature or time cause1->sol1 sol3 Use a stronger, non-nucleophilic base (e.g., NaH) cause1->sol3 sol2 Use a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl) cause2->sol2 cause3->sol1 cause3->sol2 sol4 Use a slight excess of the aniline (1.1-1.5 eq) to favor mono-alkylation cause4->sol4

Caption: Troubleshooting flowchart for N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-difluoro-6-nitroaniline as a key starting material for the synthesis of potent and selective kinase inhibitors. The protocols detailed herein focus on the synthesis of benzimidazole-based inhibitors, a prominent scaffold in kinase-targeted drug discovery. The unique electronic properties of this compound, including the electron-withdrawing nature of the fluoro and nitro groups, make it a valuable synthon for constructing complex heterocyclic systems.[1]

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile chemical intermediate for the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is particularly amenable to the formation of substituted benzimidazoles, a core motif found in numerous kinase inhibitors targeting a variety of signaling pathways implicated in cancer and inflammatory diseases. The general synthetic strategy involves N-alkylation of the aniline followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring. This scaffold can then be further functionalized to achieve desired potency and selectivity against specific kinase targets.

Target Kinases and Signaling Pathways

Benzimidazole-based scaffolds derived from this compound have been shown to target several key kinases involved in cellular signaling cascades. These include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the inflammatory response and cellular stress. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.

  • Spleen Tyrosine Kinase (Syk): A crucial enzyme in the signaling pathways of immune cells. Syk inhibitors are being investigated for the treatment of autoimmune disorders and certain cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and is a common target in cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. CDK inhibitors are a major focus of cancer drug development.

Representative Kinase Inhibitor Synthesis: "GeminiKinib-p38/Syk"

To illustrate the application of this compound in kinase inhibitor synthesis, a detailed protocol for a representative dual p38 MAPK and Syk inhibitor, herein named "GeminiKinib-p38/Syk," is provided. The biological data presented is a composite based on publicly available data for structurally related benzimidazole-based inhibitors.

Synthesis Workflow

The synthesis of "GeminiKinib-p38/Syk" from this compound proceeds through a three-step sequence: N-alkylation, reductive cyclization to form the benzimidazole core, and a final coupling reaction to introduce the pharmacophore responsible for kinase binding.

Synthesis_Workflow start This compound step1 Step 1: N-Alkylation start->step1 intermediate1 N-Alkyl-2,3-difluoro-6-nitroaniline step1->intermediate1 step2 Step 2: Reductive Cyclization intermediate1->step2 intermediate2 Substituted Benzimidazole Core step2->intermediate2 step3 Step 3: Suzuki Coupling intermediate2->step3 final_product GeminiKinib-p38/Syk step3->final_product

Caption: Synthetic workflow for "GeminiKinib-p38/Syk".

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline (Intermediate 1)

This protocol describes the N-alkylation of this compound.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 56°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-2,3-difluoro-6-nitroaniline. This crude product can be used in the next step without further purification or purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methyl-4,5-difluoro-N-ethyl-1H-benzo[d]imidazol-7-amine (Intermediate 2)

This protocol outlines the reductive cyclization to form the benzimidazole core.

Materials:

  • N-Ethyl-2,3-difluoro-6-nitroaniline (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of N-Ethyl-2,3-difluoro-6-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add acetic acid (catalytic amount) and heat to 80°C for 1-2 hours to facilitate cyclization.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude benzimidazole derivative.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of "GeminiKinib-p38/Syk" via Suzuki Coupling

This protocol describes the final coupling step to yield the target kinase inhibitor.

Materials:

  • 2-Methyl-4,5-difluoro-N-ethyl-1H-benzo[d]imidazol-7-amine (Intermediate 2)

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine the benzimidazole intermediate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a mixture of toluene and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90-100°C under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain "GeminiKinib-p38/Syk".

Data Presentation

The inhibitory activity of "GeminiKinib-p38/Syk" against target kinases is summarized below. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Kinase TargetIC50 (nM)
p38α MAPK15
p38β MAPK25
Syk30
VEGFR2>1000
EGFR>1000

Kinase Inhibition Assay Protocol

A general protocol for determining the in vitro kinase inhibitory activity of synthesized compounds is provided below.

Protocol 4: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

Principle:

This is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Materials:

  • Target kinase (e.g., p38α, Syk)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive tracer

  • Test compound ("GeminiKinib-p38/Syk")

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.

  • Add the serially diluted test compound or vehicle control.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the central role of p38 MAPK and Syk in inflammatory signaling pathways, which are targeted by "GeminiKinib-p38/Syk".

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Receptor Immune Receptor (e.g., BCR, FcR) Stimuli->Receptor Syk Syk Receptor->Syk Downstream_Syk Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream_Syk p38_MAPK p38 MAPK Downstream_p38 Downstream Signaling (e.g., MK2, ATF2) p38_MAPK->Downstream_p38 Downstream_Syk->p38_MAPK Inflammatory_Response Inflammatory Gene Expression (e.g., TNF-α, IL-6) Downstream_p38->Inflammatory_Response GeminiKinib GeminiKinib-p38/Syk GeminiKinib->Syk GeminiKinib->p38_MAPK

Caption: p38 MAPK and Syk signaling pathways.

References

Application Notes: 2,3-Difluoro-6-nitroaniline as a Precursor for the Synthesis of Benzimidazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-6-nitroaniline is a key aromatic intermediate in the synthesis of complex heterocyclic compounds utilized in the agrochemical industry. The presence of fluorine atoms can enhance the biological activity, metabolic stability, and selectivity of the final product, making this precursor particularly valuable for the development of modern fungicides. These application notes provide a comprehensive overview of the synthetic pathway from this compound to a benzimidazole scaffold, a core structure in numerous commercially significant fungicides. The protocols detailed below are intended for researchers, scientists, and professionals in the field of agrochemical development.

Overview of Synthetic Pathway

The primary application of this compound in agrochemical synthesis involves a two-step process to form a substituted benzimidazole. Initially, the precursor undergoes N-alkylation to yield N-Ethyl-2,3-difluoro-6-nitroaniline. This intermediate is then subjected to reductive cyclization to form the benzimidazole ring system. This heterocyclic core is a key pharmacophore in a class of fungicides that act by inhibiting fungal microtubule assembly.

Key Intermediate Synthesis: N-Ethylation of this compound

The first critical step is the N-alkylation of this compound to produce N-Ethyl-2,3-difluoro-6-nitroaniline. This reaction is typically achieved through nucleophilic substitution using an ethylating agent in the presence of a base.

Experimental Protocol: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

Materials:

  • This compound

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃) (or Sodium hydride (NaH))

  • Anhydrous Dimethylformamide (DMF) (or Acetonitrile (MeCN))

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or MeCN, add a base (e.g., K₂CO₃, 2-3 equivalents, or NaH, 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add the ethylating agent (ethyl iodide or diethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: N-Ethylation Reaction Parameters
ParameterValue
Reactants This compound, Ethyl Iodide
Base Potassium Carbonate
Solvent Anhydrous Acetone
Reaction Temperature 56 °C (Reflux)
Reaction Time 4-6 hours
Plausible Yield 80-90%
Potential Purity >98%

Application in Fungicide Synthesis: Formation of the Benzimidazole Core

The synthesized N-Ethyl-2,3-difluoro-6-nitroaniline serves as a direct precursor to the benzimidazole core. This is achieved through a reductive cyclization reaction, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization.

Experimental Protocol: Reductive Cyclization to form a Substituted Benzimidazole

Materials:

  • N-Ethyl-2,3-difluoro-6-nitroaniline

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve N-Ethyl-2,3-difluoro-6-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent such as iron powder (3-5 equivalents) and an acidic promoter like ammonium chloride (1 equivalent) or concentrated HCl (catalytic amount).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzimidazole product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Reductive Cyclization Reaction Parameters
ParameterValue
Reactant N-Ethyl-2,3-difluoro-6-nitroaniline
Reducing System Fe / NH₄Cl or SnCl₂ / HCl
Solvent Ethanol or Methanol
Reaction Temperature Reflux
Key Reaction Steps 1. Reduction of nitro group2. Intramolecular cyclocondensation

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis process, from the initial precursor to the final benzimidazole core, which is a key component of many modern fungicides.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Fungicidal Core Synthesis 2_3_Difluoro_6_nitroaniline This compound N_Ethylation N-Ethylation 2_3_Difluoro_6_nitroaniline->N_Ethylation N_Ethyl_2_3_difluoro_6_nitroaniline N-Ethyl-2,3-difluoro- 6-nitroaniline N_Ethylation->N_Ethyl_2_3_difluoro_6_nitroaniline Reductive_Cyclization Reductive Cyclization N_Ethyl_2_3_difluoro_6_nitroaniline->Reductive_Cyclization Benzimidazole_Core Substituted Benzimidazole Core Reductive_Cyclization->Benzimidazole_Core

Caption: Synthetic workflow from precursor to the benzimidazole core.

Reaction_Scheme Start This compound Intermediate N-Ethyl-2,3-difluoro-6-nitroaniline Start->Intermediate  Ethyl Iodide, K₂CO₃  DMF, 50-80°C Product Substituted Benzimidazole Intermediate->Product  Fe, NH₄Cl  Ethanol, Reflux

Caption: Reaction scheme for benzimidazole synthesis.

Conclusion

This compound is a versatile precursor for the synthesis of fluorinated benzimidazole derivatives, which are of significant interest in the development of new agrochemical fungicides. The provided protocols offer a reliable pathway for the synthesis of the key intermediate, N-Ethyl-2,3-difluoro-6-nitroaniline, and its subsequent conversion to the benzimidazole core. This methodology provides a solid foundation for researchers to explore novel benzimidazole-based fungicides with potentially enhanced efficacy and desirable physicochemical properties.

Application Notes and Protocols for the Reductive Cyclization of 2,3-Difluoro-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The reductive cyclization of 2,3-difluoro-6-nitroaniline and its N-substituted derivatives is a critical transformation for the synthesis of 4,5-difluorobenzimidazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery. The fluorine atoms at the 4- and 5-positions of the benzimidazole core can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve cell membrane permeability.

Substituted benzimidazoles are integral scaffolds in a wide array of pharmaceuticals, exhibiting activities such as antiviral, anticancer, antifungal, and anthelmintic properties.[1] The 4,5-difluoro substitution pattern, in particular, is explored to modulate the electronic and steric properties of the benzimidazole ring, potentially leading to enhanced potency and selectivity for biological targets. Therefore, efficient and high-yielding protocols for the synthesis of these fluorinated heterocycles are in high demand within the drug development pipeline.

The one-pot reductive cyclization of a this compound derivative with an aldehyde or its equivalent offers a streamlined approach to these valuable structures. This method involves the in situ reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde, followed by cyclization and aromatization to form the benzimidazole ring. Various reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) being a particularly effective, inexpensive, and mild option that is compatible with a wide range of functional groups.[2]

Key Reaction: One-Pot Reductive Cyclization

The general scheme for the one-pot reductive cyclization of an N-substituted this compound with an aldehyde to form a 1-substituted-4,5-difluorobenzimidazole is depicted below. This process efficiently combines the reduction and cyclocondensation steps, avoiding the isolation of the intermediate diamine, which can be unstable.

G cluster_reactants Reactants cluster_reagents Reagents Start_Mol N-R-2,3-difluoro-6-nitroaniline Process One-Pot Reaction (Reduction & Cyclocondensation) Start_Mol->Process Aldehyde R'-CHO (Aldehyde) Aldehyde->Process Reducing_Agent Sodium Dithionite (Na₂S₂O₄) Reducing_Agent->Process Solvent Solvent (e.g., DMF/H₂O) Solvent->Process Product 1-R-2-R'-4,5-difluorobenzimidazole Process->Product

Caption: General workflow for the one-pot synthesis of 4,5-difluorobenzimidazoles.

Experimental Protocols

The following protocols are adapted from highly efficient and versatile methods for the one-pot synthesis of benzimidazoles from o-nitroanilines using sodium dithionite.[2] These procedures are expected to be applicable to this compound derivatives.

Protocol 1: Reductive Cyclization of N-Alkyl-2,3-difluoro-6-nitroaniline with an Aldehyde

Materials:

  • N-Alkyl-2,3-difluoro-6-nitroaniline (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium dithionite (Na₂S₂O₄) (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-Alkyl-2,3-difluoro-6-nitroaniline (1.0 equiv) and the aldehyde (1.2 equiv) in a 2:1 mixture of DMF and water, add sodium dithionite (4.0 equiv) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-Alkyl-2-substituted-4,5-difluorobenzimidazole.

Protocol 2: Reductive Cyclization of this compound (unsubstituted amine) with an Aldehyde

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium dithionite (Na₂S₂O₄) (4.0 equiv)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) and the aldehyde (1.2 equiv) in ethanol.

  • Prepare a solution of sodium dithionite (4.0 equiv) in water.

  • Add the aqueous sodium dithionite solution to the ethanolic solution of the reactants.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the desired 2-substituted-4,5-difluorobenzimidazole.

Quantitative Data

While specific experimental data for the reductive cyclization of this compound derivatives is not extensively published, the following table presents representative yields for the synthesis of various benzimidazoles from o-nitroanilines using the sodium dithionite method, which can serve as a benchmark for expected outcomes.[2]

Entryo-Nitroaniline DerivativeAldehydeProductYield (%)
1N-methyl-2-nitroanilineBenzaldehyde1-Methyl-2-phenyl-1H-benzimidazole95
2N-methyl-2-nitroaniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-methyl-1H-benzimidazole96
3N-methyl-2-nitroaniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole92
42-NitroanilineBenzaldehyde2-Phenyl-1H-benzimidazole94
54-Chloro-2-nitroaniline4-Chlorobenzaldehyde6-Chloro-2-(4-chlorophenyl)-1H-benzimidazole95

The following diagram illustrates the key steps in the proposed reaction mechanism for the one-pot synthesis of benzimidazoles using sodium dithionite.

reaction_mechanism Start o-Nitroaniline Derivative Step1 Reduction of Nitro Group Start->Step1 Intermediate1 o-Phenylenediamine Derivative (in situ) Step1->Intermediate1 Na₂S₂O₄ Step2 Condensation with Aldehyde Intermediate1->Step2 R'-CHO Intermediate2 Schiff Base Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Benzimidazoline Intermediate Step3->Intermediate3 Step4 Oxidative Aromatization Intermediate3->Step4 Product Benzimidazole Product Step4->Product

Caption: Plausible reaction pathway for the reductive cyclization.

References

Application of 2,3-Difluoro-6-nitroaniline in Heterocyclic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-difluoro-6-nitroaniline as a key building block in the synthesis of fluorinated heterocyclic compounds, particularly benzimidazoles and quinoxalines. The introduction of fluorine atoms into these scaffolds is of significant interest in medicinal chemistry due to their potential to modulate physicochemical properties and biological activity.

Introduction

This compound is a valuable starting material for the synthesis of 4,5-difluorobenzimidazoles and 5,6-difluoroquinoxalines. The synthetic strategy hinges on the initial reduction of the nitro group to afford the corresponding reactive intermediate, 3,4-difluoro-o-phenylenediamine. This diamine can then undergo cyclocondensation reactions with various electrophilic partners to construct the desired heterocyclic rings. The presence of two fluorine atoms on the benzene ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds, making them attractive targets for drug discovery programs.

I. Synthesis of 4,5-Difluorobenzimidazoles

The synthesis of 4,5-difluorobenzimidazoles from this compound proceeds via a two-step sequence: reduction of the nitro group followed by cyclocondensation with an aldehyde.

Logical Workflow for 4,5-Difluorobenzimidazole Synthesis

A This compound B Reduction of Nitro Group A->B C 3,4-Difluoro-o-phenylenediamine B->C D Cyclocondensation with Aldehyde (R-CHO) C->D E 2-Substituted-4,5-difluorobenzimidazole D->E

Caption: Synthetic pathway from this compound to 4,5-Difluorobenzimidazoles.

Experimental Protocols

Step 1: Reduction of this compound to 3,4-Difluoro-o-phenylenediamine

This protocol describes a general method for the reduction of a nitroaniline to the corresponding diamine using a reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Materials:

    • This compound

    • Ethanol or Methanol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

    • Concentrated Hydrochloric Acid (if using SnCl₂)

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Hydrogen gas source (if using Pd/C)

  • Procedure using Tin(II) Chloride:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-difluoro-o-phenylenediamine.

    • The crude product can be purified by column chromatography on silica gel.

  • Procedure using Catalytic Hydrogenation:

    • Dissolve this compound (1 equivalent) in methanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 3,4-difluoro-o-phenylenediamine.

Step 2: Cyclocondensation of 3,4-Difluoro-o-phenylenediamine with Aldehydes

This protocol outlines the synthesis of 2-substituted-4,5-difluorobenzimidazoles.

  • Materials:

    • 3,4-Difluoro-o-phenylenediamine

    • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

    • Ethanol

    • Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid)

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-difluoro-o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of an acid catalyst.

    • Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the pure 2-substituted-4,5-difluorobenzimidazole.

Quantitative Data (Representative)
Aldehyde (R-CHO)ProductRepresentative Yield (%)
Benzaldehyde2-Phenyl-4,5-difluorobenzimidazole85-95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-difluorobenzimidazole80-90
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-difluorobenzimidazole88-98
Spectroscopic Data (Representative)

The following are representative spectroscopic data for a 2-substituted-4,5-difluorobenzimidazole.

2-(4-Fluorophenyl)-1H-benzo[d]imidazole (A closely related compound)[1]

  • ¹H NMR (500 MHz, DMSO-d₆, 295 K): δ (ppm) 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H).

  • ¹³C NMR (126 MHz, DMSO-d₆, 295 K): δ (ppm) 163.59 (d, J = 246.87 Hz), 150.92, 141.80, 136.12, 129.25 (d, J = 8.45 Hz), 127.34 (d, J = 3.02 Hz), 122.86, 116.54 (d, J = 21.73 Hz).

  • ¹⁹F NMR (471 MHz, DMSO-d₆, 295 K): δ (ppm) -111.04 (s, 1F).

II. Synthesis of 5,6-Difluoroquinoxalines

The synthesis of 5,6-difluoroquinoxalines also commences with the reduction of this compound to 3,4-difluoro-o-phenylenediamine, which is then condensed with a 1,2-dicarbonyl compound.

Logical Workflow for 5,6-Difluoroquinoxaline Synthesis

A This compound B Reduction of Nitro Group A->B C 3,4-Difluoro-o-phenylenediamine B->C D Cyclocondensation with 1,2-Dicarbonyl (R-CO-CO-R') C->D E 2,3-Disubstituted-5,6-difluoroquinoxaline D->E

References

2,3-Difluoro-6-nitroaniline: A Versatile Building Block for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-6-nitroaniline is a key chemical intermediate increasingly utilized in the synthesis of complex pharmaceutical scaffolds. Its unique structural features, including two electron-withdrawing fluorine atoms and a versatile nitro group on an aniline backbone, provide medicinal chemists with a powerful tool for designing novel therapeutic agents. The strategic placement of fluorine atoms can significantly enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Simultaneously, the nitro group serves as a valuable synthetic handle for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors and other bioactive molecules.

Application in Kinase Inhibitor Synthesis

Substituted anilines are a prominent scaffold in the development of kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The difluoro-substitution pattern of this compound can enhance binding affinity and selectivity for specific kinase targets.

One important class of pharmaceutical scaffolds derived from this building block is the N-substituted this compound, which can be further elaborated into various heterocyclic systems, including potent kinase inhibitors.

Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline: A Key Intermediate

A common first step in the elaboration of this compound is N-alkylation. The following protocol details the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

Experimental Protocol: N-Alkylation of this compound

Materials and Equipment:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Hexane and Ethyl acetate (for TLC and column chromatography)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).[1]

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[1]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Ethyl-2,3-difluoro-6-nitroaniline as a solid.[1]

Expected Yield: While actual yields may vary, related preparations suggest that yields in the range of 80-90% can be expected for this type of N-alkylation reaction.

Starting MaterialProductReagents and ConditionsPlausible Yield (%)
This compoundN-Ethyl-2,3-difluoro-6-nitroanilineEthyl iodide, K₂CO₃, Acetone, Reflux80-90

N_Alkylation_Workflow start Start setup Combine Reactants: This compound, K2CO3, Acetone start->setup add_alkyl Add Ethyl Iodide dropwise setup->add_alkyl reflux Reflux at ~56°C for 4-6 hours add_alkyl->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, and Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify end End: Pure N-Ethyl-2,3-difluoro- 6-nitroaniline purify->end

Caption: General synthesis of a substituted benzimidazole from N-Ethyl-2,3-difluoro-6-nitroaniline.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Illustrative Synthesis of a Pyrimidine-Based Scaffold

The following is a generalized workflow illustrating how a derivative of this compound could be incorporated into a pyrimidine-based kinase inhibitor scaffold.

Step 1: Preparation of the Diamine Intermediate The first step is the reduction of the nitro group of this compound to the corresponding diamine, 3,4-difluorobenzene-1,2-diamine.

Step 2: Synthesis of a Guanidine Derivative (Hypothetical) The resulting diamine could then be reacted to form a guanidine derivative, which is a common precursor for pyrimidine synthesis.

Step 3: Cyclization to form the Pyrimidine Core The guanidine derivative can then undergo cyclization with a suitable three-carbon synthon to form the pyrimidine ring.

Step 4: Further Functionalization The resulting pyrimidine can be further functionalized, for example, through nucleophilic aromatic substitution, to introduce moieties that enhance binding to the target kinase.

Signaling Pathway Context: Kinase Inhibition

The synthesized benzimidazole and pyrimidine derivatives often target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Inhibitor Kinase Inhibitor (Derived from 2,3-Difluoro- 6-nitroaniline) Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and structural properties make it an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, particularly those with applications as kinase inhibitors. The protocols and workflows outlined in this document provide a foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Reactions of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,3-Difluoro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) of 1,2,3-trifluoro-4-nitrobenzene with ammonia.[1] This reaction selectively replaces the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group.

Q2: I am experiencing low yields in the synthesis of this compound from 1,2,3-trifluoro-4-nitrobenzene. What are the potential causes and solutions?

A2: Low yields can arise from several factors. Incomplete reaction is a primary cause and can be addressed by extending the reaction time or moderately increasing the temperature. Ensure that the ammonia solution is of a sufficient concentration and that the reaction mixture is stirred vigorously to ensure proper mixing. The purity of the starting material, 1,2,3-trifluoro-4-nitrobenzene, is also crucial.

Q3: What are the common side products in the synthesis of this compound?

A3: The main side products can be other isomers formed by the substitution of fluorine at different positions, although the reaction is generally regioselective for the 4-position. Over-reaction is typically not an issue in this specific synthesis. Impurities in the starting material can also carry through to the final product.

Q4: How can I improve the yield of N-alkylation of this compound?

A4: To improve the yield of N-alkylation, such as in the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline, several parameters can be optimized. The choice of base is critical; stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective.[2] Using a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents) can drive the reaction to completion, but a large excess should be avoided to minimize dialkylation.[2] Running the reaction at a moderate temperature (50-80 °C) can also improve the yield.[2]

Q5: I am observing a significant amount of a di-substituted byproduct in my N-alkylation reaction. How can I avoid this?

A5: The formation of the N,N-dialkylated byproduct is a common issue.[3] To minimize this, carefully control the stoichiometry of the reactants, using only a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents).[3] Adding the alkylating agent slowly to the reaction mixture can also help to control the local concentration and reduce the likelihood of di-substitution.[3] Running the reaction at a lower temperature may also improve selectivity for the mono-alkylated product.[2]

Q6: What are the recommended methods for purifying this compound and its derivatives?

A6: The crude product from the synthesis of this compound can be purified by filtration, washing with water, and drying under reduced pressure.[1] For its N-alkylated derivatives, purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2][4] If the product and byproducts have similar polarities, experimenting with different solvent systems or using gradient elution may be necessary for effective separation.[2]

Q7: What are the key subsequent reactions of this compound in pharmaceutical synthesis?

A7: A primary application of this compound is in the synthesis of benzimidazoles, a core structure in many biologically active compounds.[5] This typically involves two key steps: the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde or carboxylic acid derivative.[5]

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Extend the reaction time. Ensure vigorous stirring. Use a sufficient excess of ammonia solution.
Low purity of starting material.Use high-purity 1,2,3-trifluoro-4-nitrobenzene.
Suboptimal reaction temperature.Maintain the reaction temperature at room temperature as specified in the protocol.
Product Contamination Presence of isomeric impurities.Ensure the starting material is isomerically pure. While the reaction is highly regioselective, minor isomers can sometimes form. Purification by recrystallization may be necessary.
Unreacted starting material.Monitor the reaction by TLC or GC to ensure completion. If necessary, adjust reaction time or temperature.
N-Alkylation of this compound
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or moderately increase the temperature (e.g., to 60-80°C).[2][3]
Ineffective base.Use a stronger base such as sodium hydride (NaH) or ensure the potassium carbonate (K₂CO₃) is anhydrous and of high quality.[2]
Presence of water.Use anhydrous solvents and ensure all glassware is thoroughly dried.[3]
Formation of Di-substituted Byproduct Excess of alkylating agent.Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the alkylating agent.[3]
High local concentration of alkylating agent.Add the alkylating agent dropwise or slowly to the reaction mixture.[3]
High reaction temperature.Run the reaction at a lower temperature to favor mono-alkylation.[2]
Difficult Purification Similar polarity of product and byproducts.Optimize the solvent system for column chromatography; a gradient elution may be required.[2]
Oily product that is difficult to handle.Try to induce crystallization by scratching the flask or adding a seed crystal. Trituration with a non-polar solvent like hexane can also help.[2]

Quantitative Data Summary

Table 1: Optimization of N-Ethylation of this compound

Parameter Condition Effect on Yield Notes
Base Weak BaseMay result in incomplete reaction and lower yield.Consider using a stronger base if the reaction is sluggish.[2]
K₂CO₃ (2-3 equiv.)Effective for the reaction.A commonly used and effective base.[2]
NaH (1.2 equiv.)Can lead to higher yields due to stronger basicity.Handle with care due to its pyrophoric nature.[2]
Solvent AcetoneA suitable solvent for the reaction with K₂CO₃.[4]
DMF, AcetonitrilePreferred polar aprotic solvents, especially with NaH.[2][3]Ensure the solvent is anhydrous.
Temperature Room TemperatureSlower reaction rate.
50-80 °CIncreased reaction rate and can improve conversion.[2]Higher temperatures may increase the formation of dialkylated byproduct.[2]
Ethylating Agent Ethyl Iodide (1.5 equiv.)Effective for ethylation.A slight excess can drive the reaction.
Diethyl Sulfate (1.05-1.2 equiv.)Another effective ethylating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound from 2,3,4-trifluoronitrobenzene.[1]

Materials:

  • 2,3,4-Trifluoronitrobenzene (1 equivalent)

  • 25% Ammonia solution (4 equivalents)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,3,4-trifluoronitrobenzene (e.g., 8.85 g, 50 mmol) in ethanol (50 ml).

  • To this solution, add the 25% ammonia solution (e.g., 13.62 g, 200 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • After completion of the reaction (monitored by TLC or GC), remove the ethanol by distillation under reduced pressure.

  • Filter the reaction mixture.

  • Wash the crude product with water.

  • Dry the product under reduced pressure to afford this compound. A yield of approximately 91.2% has been reported for this procedure.[1]

Protocol 2: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

This protocol describes the N-alkylation of this compound using ethyl iodide and potassium carbonate.[4]

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethyl iodide (1.5 eq)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask, combine this compound, potassium carbonate, and anhydrous acetone.

  • Add ethyl iodide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: General Procedure for the Reduction of the Nitro Group

This is a general protocol for the reduction of a nitroaniline derivative, a key step in the synthesis of benzimidazoles.[5]

Materials:

  • N-substituted-2,3-difluoro-6-nitroaniline (1 equivalent)

  • Reducing agent (e.g., tin(II) chloride dihydrate (3-4 equivalents) or Pd/C with H₂ gas)

  • Solvent (e.g., ethanol or methanol)

Procedure using Tin(II) Chloride:

  • Dissolve the nitroaniline derivative in a suitable solvent like ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the resulting o-phenylenediamine derivative with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Visualizations

Reaction_Pathway_Synthesis A 1,2,3-Trifluoro-4-nitrobenzene B This compound A->B + NH₃ C N-Alkyl-2,3-difluoro-6-nitroaniline B->C + R-X, Base D 3,4-Difluoro-N-alkyl-o-phenylenediamine C->D Reduction E Substituted Benzimidazole D->E + Aldehyde/Carboxylic Acid derivative

Caption: Synthetic pathway from 1,2,3-trifluoro-4-nitrobenzene to substituted benzimidazoles.

Troubleshooting_N_Alkylation Start Low Yield or Impurities in N-Alkylation Reaction Check_Purity Check Purity of Starting Materials (Aniline, Alkyl Halide, Solvent, Base) Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (esp. Alkyl Halide) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Dialkylation High Dialkylation? Check_Stoichiometry->Dialkylation Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Dialkylation->Incomplete_Reaction No Reduce_RX Reduce Equivalents of Alkyl Halide (to ~1.1 eq) Dialkylation->Reduce_RX Yes Lower_Temp Lower Reaction Temperature Dialkylation->Lower_Temp Yes Optimize_Separation Optimize Purification (e.g., Gradient Elution) Incomplete_Reaction->Optimize_Separation No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Stronger_Base Consider Stronger Base (e.g., NaH) Incomplete_Reaction->Stronger_Base Yes

Caption: Troubleshooting workflow for the N-alkylation of this compound.

References

Technical Support Center: Synthesis of Derivatives from 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-nitroaniline. The following information addresses common side reactions and offers guidance on how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the fluorine atoms are displaced by a nucleophile.[1] However, several side reactions can occur depending on the reaction conditions and the nature of the reactants. The most common side reactions include:

  • Intramolecular Cyclization: Formation of benzimidazole derivatives, especially when the reaction sequence involves reduction of the nitro group.[2]

  • N-Dealkylation: For N-alkylated derivatives of this compound, cleavage of the N-alkyl bond can occur under certain conditions.[1]

  • Unwanted Nitro Group Reduction: The nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities by certain reagents or reaction conditions, leading to a mixture of products.[1][3]

  • Over-alkylation: In N-alkylation reactions, di-alkylation of the amino group can occur as a side reaction.

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of functional groups on the aniline or incoming nucleophile can occur.[1]

Q2: How can I minimize the formation of benzimidazole byproducts?

A2: Benzimidazole formation typically occurs after the reduction of the nitro group to an amine, which can then react with a carbonyl compound (or a precursor). To minimize this:

  • Control of Reaction Sequence: If the desired product does not involve reduction of the nitro group, ensure that no reducing agents are present in the reaction mixture.

  • Temperature and Reaction Time: If the synthesis plan involves a one-pot reduction and subsequent reaction, carefully control the temperature and reaction time to favor the desired reaction over cyclization. High temperatures can promote intramolecular cyclization.[1]

  • Protecting Groups: If the amino group is not the desired site of reaction, consider using a suitable protecting group.

Q3: What conditions favor N-dealkylation of N-ethyl-2,3-difluoro-6-nitroaniline?

A3: N-dealkylation of N-alkylated anilines can be promoted by harsh acidic or oxidative conditions.[1] To avoid this side reaction:

  • pH Control: Maintain a neutral or slightly basic pH if possible.

  • Mild Reagents: Avoid strong oxidizing agents if the N-alkyl group needs to be preserved.

  • Temperature Management: Lowering the reaction temperature can help minimize N-dealkylation.

Q4: How can I selectively perform nucleophilic aromatic substitution without reducing the nitro group?

A4: The nitro group is susceptible to reduction by various reagents. To maintain the nitro group during SNAr:

  • Choice of Reagents: Avoid common reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with H2/Pd-C unless the nitro group is intended to be reduced.[4][5]

  • Reaction Conditions: Be mindful of reaction conditions that can have a reducing effect. For example, some nucleophiles or additives might have reducing potential.

  • Chemoselective Methods: If a reduction is necessary elsewhere in the molecule, utilize chemoselective methods that specifically target other functional groups while leaving the nitro group intact. For instance, tin(II) chloride is often used for the selective reduction of nitro groups in the presence of other reducible functionalities, so its inadvertent presence should be avoided if nitro group preservation is desired.[3]

Troubleshooting Guides

Problem: Low yield of the desired product with multiple spots on TLC/LC-MS.
Potential Cause Recommended Solution
Intramolecular Cyclization Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
N-Dealkylation Avoid harsh acidic or oxidative conditions. If an oxidant is necessary, consider using a milder reagent or performing the reaction at a lower temperature.
Unwanted Nitro Group Reduction Ensure that the reagents and conditions are not reducing. Use purified, non-reducing solvents and reagents.
Over-alkylation In N-alkylation reactions, use a slight excess of the aniline starting material relative to the alkylating agent.
Problem: Formation of a significant amount of a byproduct with a mass corresponding to the de-fluorinated and cyclized product.

This indicates the formation of a benzimidazole derivative.

  • Workflow for Troubleshooting Benzimidazole Formation:

start High Benzimidazole Formation check_temp Is the reaction temperature elevated? start->check_temp check_time Is the reaction time prolonged? check_temp->check_time No lower_temp Lower reaction temperature check_temp->lower_temp Yes check_reagents Are there any reducing agents present? check_time->check_reagents No shorten_time Shorten reaction time check_time->shorten_time Yes remove_reductants Ensure absence of reducing agents check_reagents->remove_reductants Yes end Reduced Benzimidazole Formation check_reagents->end No monitor Monitor reaction closely (TLC/LC-MS) lower_temp->monitor shorten_time->monitor remove_reductants->monitor monitor->end

Caption: Troubleshooting workflow for minimizing benzimidazole formation.

Data Presentation

The following table summarizes hypothetical quantitative data for the formation of a common side product in a typical nucleophilic aromatic substitution reaction on N-ethyl-2,3-difluoro-6-nitroaniline with a generic amine nucleophile, based on general principles. Actual results may vary.

Reaction Condition Temperature (°C) Reaction Time (h) Desired Product Yield (%) N-Dealkylation Byproduct Yield (%)
A (Standard)80127510
B (Lower Temp)6024855
C (Higher Temp)10086025
D (Acidic Additive)80125530

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on this compound

This protocol describes a general procedure for the reaction of this compound with a nucleophile.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or ACN).

  • Addition of Base: Add a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.) to the solution.

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Analysis of Side Products by LC-MS

This protocol provides a general method for the analysis of reaction mixtures to identify and quantify side products.[6]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration.

  • LC-MS System: Use a reverse-phase C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential products and byproducts.

  • Data Analysis: Identify the molecular ions of the expected product and potential side products (e.g., N-dealkylated product, cyclized product, reduced nitro product). The relative peak areas can be used for semi-quantitative analysis of the reaction components.

Mandatory Visualization

Logical Relationship of Potential Side Reactions

The following diagram illustrates the logical relationship between the starting material and the potential side products.

start N-Ethyl-2,3-difluoro-6-nitroaniline snar Desired SNAr Product start->snar Nucleophile dealkylation N-Dealkylation Product (this compound) start->dealkylation Acid/Oxidant reduction Nitro-Reduced Product start->reduction Reducing Agent cyclization Benzimidazole Byproduct reduction->cyclization Carbonyl Source + Heat

Caption: Potential reaction pathways from N-Ethyl-2,3-difluoro-6-nitroaniline.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical experimental workflow for the synthesis of derivatives from this compound and the analysis of potential side reactions.

cluster_synthesis Synthesis cluster_analysis Analysis setup Reaction Setup (Aniline, Reagents, Solvent) reaction Reaction (Heating & Monitoring) setup->reaction workup Work-up (Extraction & Washing) reaction->workup tlc TLC Monitoring reaction->tlc purification Purification (Column Chromatography) workup->purification lcms LC-MS Analysis of Crude and Purified Product workup->lcms purification->lcms nmr NMR Spectroscopy for Structural Confirmation lcms->nmr

Caption: General workflow for synthesis and analysis.

References

Technical Support Center: Optimizing Regioselectivity in SNAr Reactions of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions of 2,3-Difluoro-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in an SNAr reaction with this compound?

A1: In the SNAr reaction of this compound, the nucleophile can attack either the carbon at position 2 (C-2) or position 3 (C-3), leading to the formation of two possible regioisomers: 2-substituted-3-fluoro-6-nitroaniline and 3-substituted-2-fluoro-6-nitroaniline. The nitro group at C-6 strongly activates both ortho positions (C-2 and C-5) and the para position (C-4) towards nucleophilic attack. Since both fluorine atoms are ortho to the nitro group, high reactivity is expected at both C-2 and C-3.[1] The regioselectivity, or the ratio of these two products, is influenced by several factors.

Q2: What factors influence the regioselectivity (C-2 vs. C-3 substitution)?

A2: The regioselectivity of this reaction is a delicate balance of electronic and steric effects:

  • Electronic Effects: The nitro group exerts a strong electron-withdrawing effect, stabilizing the negative charge in the Meisenheimer intermediate formed during the reaction.[1] The relative stability of the intermediate for attack at C-2 versus C-3 will influence the product ratio.

  • Steric Hindrance: The aniline group (NH2) at C-1 can sterically hinder the approach of the nucleophile to the adjacent C-2 position. The bulkiness of the incoming nucleophile will play a significant role here. Larger nucleophiles may favor attack at the less hindered C-3 position.

  • Nucleophile: The nature of the nucleophile (e.g., amines, alkoxides, thiols) can significantly impact regioselectivity. Harder nucleophiles might favor attack at the more electron-deficient position, while softer nucleophiles might be more influenced by frontier molecular orbital considerations.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states and intermediates, thereby affecting the reaction rate and regioselectivity.[2] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for SNAr reactions.[1]

  • Temperature: Reaction temperature can affect the product ratio, especially if the activation energies for the two competing pathways are different.

Q3: I am observing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A3: To improve regioselectivity, you can systematically vary the reaction conditions:

  • Nucleophile Modification: If sterics are a factor, try using a less bulky nucleophile to favor attack at C-2 or a bulkier one to favor C-3.

  • Solvent Screening: screen a range of solvents with varying polarities and properties. Sometimes, less common solvents can offer unique selectivity profiles.

  • Temperature Optimization: Conduct the reaction at different temperatures. Lowering the temperature may increase selectivity if the reaction is under kinetic control.

  • Base Selection: For reactions requiring a base, the choice of base (e.g., organic vs. inorganic, strength) can influence the nucleophilicity of the reagent and the overall reaction outcome.

Q4: What are common side reactions to watch out for?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), a second substitution of the remaining fluorine atom can occur.

  • Decomposition: Nitroanilines can be susceptible to decomposition at high temperatures.

  • Reaction with the aniline group: While less likely under typical SNAr conditions, the nucleophile could potentially react with the aniline proton, especially if a very strong base is used.

Q5: How can I separate the two regioisomers?

A5: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution may be necessary to achieve good separation.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization may be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion 1. Insufficient reaction time or temperature. 2. Deactivated nucleophile. 3. Inappropriate solvent.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature. 2. Ensure the nucleophile is of high purity and, if necessary, use a stronger base to generate a more potent nucleophile. 3. Switch to a more polar aprotic solvent like DMSO or DMF.[1]
Poor Regioselectivity 1. Steric and electronic factors are closely balanced. 2. Reaction is under thermodynamic control.1. See FAQ A3 for strategies to influence regioselectivity. 2. Try running the reaction at a lower temperature to favor the kinetically controlled product.
Formation of Disubstituted Product 1. Reaction temperature is too high. 2. Excess nucleophile used. 3. Prolonged reaction time.1. Reduce the reaction temperature. 2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.[1] 3. Monitor the reaction closely and stop it once the monosubstituted product is maximized.
Product Degradation 1. Excessive heating. 2. Presence of strong acids or bases.1. Use the minimum effective temperature. 2. Ensure the reaction is performed under neutral or mildly basic conditions, unless the mechanism requires otherwise.
Difficulty in Product Isolation/Purification 1. Products are highly soluble in the workup solvent. 2. Similar polarity of regioisomers.1. During aqueous workup, saturate the aqueous layer with brine to reduce the solubility of the product. Extract with a different organic solvent. 2. See FAQ A5 for isomer separation techniques.

Experimental Protocols

The following are generalized experimental protocols based on established procedures for SNAr reactions of analogous compounds.[1] Researchers should perform their own optimization studies.

General Procedure for Monosubstitution with an Amine Nucleophile
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) (approximately 0.1-0.5 M concentration).

  • Base Addition: Add a base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine or DIPEA) (1.5-2.0 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

General Procedure for Monosubstitution with an Alkoxide Nucleophile
  • Alkoxide Formation: In a separate flask under an inert atmosphere (N2 or Ar), dissolve the corresponding alcohol (1.1-1.5 eq.) in an anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1-1.5 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent.

  • Nucleophile Addition: Add the freshly prepared alkoxide solution to the solution of this compound at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, carefully quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Data Presentation

While specific quantitative data for the regioselectivity of this compound SNAr reactions is not extensively available in the literature, the following table provides a template for researchers to document their findings and aid in optimization.

EntryNucleophile (eq.)Base (eq.)SolventTemp (°C)Time (h)C-2 Product (%)C-3 Product (%)Total Yield (%)
1
2
3

Product ratios should be determined by methods such as 1H NMR, 19F NMR, or GC-MS of the crude reaction mixture.

Visualizations

Reaction Pathway

SNAr_Regioselectivity cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products start This compound mc2 Meisenheimer Complex (Attack at C-2) start->mc2 Path A mc3 Meisenheimer Complex (Attack at C-3) start->mc3 Path B nu Nucleophile (Nu⁻) p2 2-Substituted-3-fluoro-6-nitroaniline mc2->p2 - F⁻ p3 3-Substituted-2-fluoro-6-nitroaniline mc3->p3 - F⁻

Caption: Competing SNAr pathways for this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve_reagents Dissolve this compound and Base in Solvent add_nucleophile Add Nucleophile dissolve_reagents->add_nucleophile heat_stir Heat and Stir add_nucleophile->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography/ Recrystallization) dry_concentrate->purify characterize Characterize Product(s) (NMR, MS, etc.) purify->characterize determine_ratio Determine Regioisomeric Ratio characterize->determine_ratio

Caption: General experimental workflow for SNAr reactions.

Factors Influencing Regioselectivity

influencing_factors regioselectivity Regioselectivity (C-2 vs. C-3) nucleophile Nucleophile (Sterics, Hardness/Softness) nucleophile->regioselectivity solvent Solvent (Polarity, H-bonding) solvent->regioselectivity temperature Temperature (Kinetic vs. Thermodynamic Control) temperature->regioselectivity base Base (Strength, Type) base->regioselectivity substrate Substrate Electronics (-NO2 and -NH2 effects) substrate->regioselectivity

Caption: Key factors influencing regioselectivity in SNAr reactions.

References

Purification of reaction products containing 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,3-Difluoro-6-nitroaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound.

Purity & Impurity Issues

  • Q1: What are the common impurities in a crude sample of this compound?

    • A: Impurities often stem from the synthesis process. A common synthesis route involves the reaction of 2,3,4-trifluoronitrobenzene with ammonia.[1] Therefore, potential impurities include unreacted 2,3,4-trifluoronitrobenzene, and potential side-products from incomplete reactions or over-reaction. The presence of residual starting materials and byproducts are common challenges.[2]

  • Q2: My purified product is still colored (yellow/orange). How can I obtain a purer, lighter-colored solid?

    • A: A persistent color often indicates the presence of minor, highly colored impurities.

      • Recrystallization: Perform another recrystallization, possibly using a different solvent system.

      • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering.[3] The charcoal can adsorb colored impurities. Use it sparingly, as it may also adsorb some of your desired product.[3]

      • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation based on polarity.[3][4]

  • Q3: How can I definitively identify the impurities in my sample?

    • A: A combination of analytical techniques is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight of the main compound and identifying the mass of unknown impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the final product and any significant impurities.[5]

Recrystallization Problems

  • Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

    • A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or its solubility is too high.[3] To resolve this:

      • Add More Solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil.[3]

      • Cool Slowly: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling encourages oil formation.[3]

      • Change Solvent System: Choose a solvent in which the compound is less soluble.[3]

      • Use Seed Crystals: Adding a tiny crystal of the pure compound can initiate crystallization.[3]

  • Q5: No crystals have formed after cooling the recrystallization solution for an extended period. What is the issue?

    • A: This usually indicates that the solution is not supersaturated.

      • Too Much Solvent: You may have used too much solvent during the dissolution step. Gently evaporate some of the solvent by heating the solution and then allow it to cool again.

      • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

Chromatography Problems

  • Q6: My column chromatography is providing poor separation of the product from impurities. How can I improve it?

    • A: Poor separation can result from several factors:

      • Solvent System (Eluent): The polarity of your eluent may be too high, causing all components to move down the column too quickly. Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve good separation (Rf value of desired compound ~0.3-0.4).

      • Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these will lead to uneven flow and band broadening.[6]

      • Sample Loading: The initial sample band should be as narrow as possible. Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₄F₂N₂O₂ [7]
Molecular Weight 174.11 g/mol [8]
Appearance Bright yellow powder/solid [1][9]
Melting Point 50 °C [8]
Boiling Point 284.2 ± 35.0 °C (at 760 Torr) [1]
Density 1.554 ± 0.06 g/cm³ [1]

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |[1] |

Table 2: HPLC Method Parameters for Purity Analysis of a Related Compound (N-Ethyl-2,3-difluoro-6-nitroaniline) This method serves as a strong starting point for developing a purity analysis protocol for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Data adapted from a validated method for a structurally similar compound.[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying this compound using a silica gel column.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of the desired product from impurities. The target compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[6]

    • Add a thin layer of sand.[6]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[6]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[6] Allow the silica to settle.

    • Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[6]

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the eluent or a slightly more polar solvent.

    • Carefully pipette the concentrated sample solution onto the top of the sand layer.[6]

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the top layer.[6]

    • Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small fractions and analyzing them using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Polar organic solvents are likely good candidates.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air-dry or dry them in a vacuum oven.

Visualizations

Purification_Workflow Experimental Workflow for Purification and Analysis crude Crude Reaction Product purification Purification Step crude->purification column Column Chromatography purification->column Complex Mixture recrystallization Recrystallization purification->recrystallization Simple Impurities fractions Collect Fractions column->fractions crystals Collect Crystals recrystallization->crystals combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation crystals->evaporate combine->evaporate pure_product Pure this compound evaporate->pure_product analysis Purity Analysis pure_product->analysis hplc HPLC Analysis analysis->hplc nmr NMR Analysis analysis->nmr report Final Report hplc->report nmr->report

Caption: Workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting Troubleshooting Guide for Recrystallization start Start Recrystallization: Dissolve crude product in hot solvent cool Cool the solution start->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Form observe->crystals_ok Success oiling_out Compound 'Oils Out' observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem solution_oil 1. Add more hot solvent 2. Re-heat to dissolve oil 3. Cool SLOWLY oiling_out->solution_oil solution_none 1. Evaporate some solvent 2. Scratch flask inner wall 3. Add a seed crystal no_crystals->solution_none solution_oil->cool solution_none->cool

References

Technical Support Center: Synthesis of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Difluoro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene with ammonia.[1] In this reaction, the fluorine atom at the 4-position (para to the nitro group) is selectively displaced by the amino group.

Q2: What are the key challenges that can lead to low conversion or yield in this synthesis?

A2: Several factors can contribute to reduced yields, including incomplete reactions, the formation of byproducts, suboptimal reaction conditions (such as temperature and choice of solvent), and difficulties during product isolation and purification.[2]

Q3: How can the progress of the reaction be monitored?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material on a TLC plate, one can visualize the consumption of the starting material and the formation of the product.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[4]

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a light yellow or bright yellow powder.[1] It has a melting point of approximately 115°C.

Troubleshooting Guide: Low Conversion of this compound

Low conversion is a common issue in the synthesis of this compound. The following guide details potential causes and provides systematic solutions to address them.

Problem: Low Conversion of Starting Material (2,3,4-trifluoronitrobenzene)
Possible CauseSuggested Solution
Insufficient Reaction Time The reaction may not have reached completion. Continue to monitor the reaction by TLC or HPLC until the starting material is consumed.[4] Extend the reaction time if necessary.
Low Reaction Temperature The reaction rate may be too slow at lower temperatures. Gradually increase the temperature and monitor the effect on the reaction rate. For the reaction with ammonia, it is often stirred at room temperature.[1]
Poor Quality of Reagents The 2,3,4-trifluoronitrobenzene may be impure, or the ammonia solution may not be at the correct concentration. Ensure the purity of the starting materials and use a fresh, properly concentrated ammonia solution.
Inadequate Mixing If the reaction mixture is not being stirred effectively, the reagents may not be in sufficient contact. Ensure vigorous and consistent stirring throughout the reaction.
Solvent Issues The choice of solvent is crucial. Ethanol is commonly used for the reaction with ammonia.[1] Ensure the solvent is of an appropriate grade and is dry if required for other synthetic routes.

Experimental Protocols

Synthesis of this compound from 2,3,4-Trifluoronitrobenzene

This protocol is based on a general procedure for the amination of a trifluoronitrobenzene precursor.[1]

Materials:

  • 2,3,4-Trifluoronitrobenzene

  • Ethanol

  • 25% Ammonia solution

  • Water

Procedure:

  • Dissolve 8.85 g (50 mmol) of 2,3,4-trifluoronitrobenzene in 50 ml of ethanol in a suitable reaction flask.

  • To this solution, add 13.62 g (200 mmol equivalent) of 25% ammonia.

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • Filter the resulting mixture.

  • Wash the crude product with water.

  • Dry the product under reduced pressure to obtain this compound.[1]

Yield: Approximately 91.2%.[1]

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound
ParameterValueReference
Starting Material 2,3,4-Trifluoronitrobenzene[1]
Reagent 25% Ammonia[1]
Solvent Ethanol[1]
Temperature Room Temperature[1]
Reaction Time 8 hours[1]
Reported Yield 91.2%[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve 2,3,4-trifluoronitrobenzene in Ethanol add_ammonia Add 25% Ammonia Solution start->add_ammonia stir Stir at Room Temperature for 8 hours add_ammonia->stir distill Remove Ethanol by Distillation stir->distill Monitor by TLC filter Filter the Reaction Mixture distill->filter wash Wash Crude Product with Water filter->wash dry Dry Under Reduced Pressure wash->dry end_product This compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Conversion of This compound check_time Is the reaction time sufficient? start->check_time check_temp Is the reaction temperature optimal? check_time->check_temp Yes solution_time Extend reaction time and continue monitoring by TLC check_time->solution_time No check_reagents Are the reagents of high quality? check_temp->check_reagents Yes solution_temp Gradually increase temperature check_temp->solution_temp No check_mixing Is mixing adequate? check_reagents->check_mixing Yes solution_reagents Use pure starting materials and fresh reagents check_reagents->solution_reagents No solution_mixing Ensure vigorous and consistent stirring check_mixing->solution_mixing No end Improved Conversion check_mixing->end Yes solution_time->end solution_temp->end solution_reagents->end solution_mixing->end

Caption: Troubleshooting workflow for low conversion of this compound.

References

Preventing decomposition of 2,3-Difluoro-6-nitroaniline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoro-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors. These include elevated temperatures, which can lead to thermal decomposition.[1] The pH of the reaction medium is also critical, as strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1] The presence of strong nucleophiles or bases may lead to unintended nucleophilic aromatic substitution or other side reactions. Additionally, the nitro and amino groups are susceptible to redox reactions, so the presence of strong oxidizing or reducing agents can cause decomposition.[1] Exposure to strong light, particularly UV light, can also induce photochemical degradation.[1]

Q2: What are the likely decomposition pathways for this compound?

A2: Based on its structure, several decomposition pathways are plausible. In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a variety of secondary products.[1] The fluorine atoms on the aromatic ring are activated by the electron-withdrawing nitro group and are susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles, which can lead to byproducts if not the intended reaction.[1][2]

Q3: How can I monitor the stability of this compound during my reaction?

A3: Regular monitoring of the reaction progress is crucial to prevent decomposition. Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the desired product, as well as any byproducts.[3] This allows for the optimization of reaction time to avoid prolonged exposure to potentially harsh conditions after the reaction is complete.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is also advisable to protect it from light by using an amber-colored or opaque container. Storage at room temperature is generally acceptable.

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of multiple unidentified spots on TLC. The reaction temperature may be too high, leading to thermal decomposition.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or HPLC.
The reaction medium may be too acidic or basic, causing degradation.Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH. Conduct small-scale experiments to determine the optimal pH range for your specific transformation.
The reaction is being exposed to strong light, especially UV light.Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil or using an amber-colored flask.[1]
Formation of a significant amount of byproduct with a reduced nitro group. Unintended reduction of the nitro group.If a reducing agent is not part of the desired reaction, ensure all reagents and solvents are free from reducing impurities. If a reduction is intended, consider using a milder reducing agent or performing the reaction at a lower temperature.
Difficulty in purifying the product due to the presence of polar impurities. Formation of nitro-phenolic compounds or other oxidation byproducts.Purify the crude product using an alkaline wash to remove acidic impurities before chromatographic purification.[1]

Quantitative Data Summary

Factor Effect on Stability General Recommendation
Temperature Higher temperatures accelerate thermal decomposition. The onset of decomposition for o-nitroaniline is around 225°C.[5]Maintain the lowest effective reaction temperature. Use a temperature-controlled bath for precise regulation.
pH Strongly acidic or basic conditions can catalyze degradation.Maintain the reaction pH in a neutral to slightly acidic range. Use a suitable buffer system if necessary.
Light Exposure to UV and high-intensity visible light can cause photolytic degradation.Protect the reaction vessel from light using amber glassware or by wrapping it with aluminum foil.
Oxidizing/Reducing Agents Can lead to the formation of various byproducts through redox reactions of the nitro and amino groups.[1]Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add any necessary redox reagents slowly and in a controlled manner.
Strong Nucleophiles/Bases Can lead to unintended side reactions, such as nucleophilic aromatic substitution.[1]Add strong nucleophiles or bases slowly and at a controlled temperature to avoid localized high concentrations.

Experimental Protocols

Key Experiment: Preventing Decomposition During a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general methodology for a nucleophilic aromatic substitution reaction using this compound, incorporating measures to prevent its decomposition.

Objective: To perform an SNAr reaction with a generic amine nucleophile while minimizing the degradation of this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (or other suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Nitrogen or Argon gas supply

  • Amber round-bottom flask or a standard flask wrapped in aluminum foil

  • Temperature-controlled heating mantle or oil bath

  • Standard glassware for reaction setup and work-up

  • TLC plates and developing chamber

  • HPLC for reaction monitoring (optional)

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask (protected from light) equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.

    • To the flask, add this compound (1.0 eq.) and the base (e.g., potassium carbonate, 2.0-3.0 eq.).

    • Add the anhydrous aprotic polar solvent (e.g., DMF).

  • Reagent Addition:

    • Dissolve the amine nucleophile (1.0-1.2 eq.) in a small amount of the reaction solvent.

    • Add the nucleophile solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction Conditions and Monitoring:

    • Slowly heat the reaction mixture to the desired temperature (e.g., 80-120°C, using the lowest effective temperature).[2]

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every hour).

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the precipitate by filtration, or if no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the collected solid or the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways A This compound B Reduced Nitro Group Products (Nitroso, Hydroxylamino, Amino) A->B Reducing Agents C SNAr Byproducts A->C Strong Nucleophiles / Harsh Conditions

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow Workflow for Preventing Decomposition in SNAr Reactions cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep1 Inert Atmosphere Setup react1 Controlled Reagent Addition prep1->react1 prep2 Light Protection prep2->react1 react2 Optimized Temperature Control react1->react2 react3 pH Management (if applicable) react2->react3 react4 Reaction Monitoring (TLC/HPLC) react3->react4 post1 Prompt Work-up react4->post1 post2 Appropriate Purification post1->post2

Caption: Experimental workflow incorporating preventative measures.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield? check_temp Is Reaction Temp Optimized? start->check_temp check_ph Is pH Controlled? check_temp->check_ph Yes lower_temp Lower Temperature check_temp->lower_temp No check_light Is Reaction Protected from Light? check_ph->check_light Yes buffer_rxn Buffer Reaction check_ph->buffer_rxn No protect_light Use Amber Flask / Foil check_light->protect_light No

References

Technical Support Center: Column Chromatography of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Difluoro-6-nitroaniline and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For normal-phase chromatography of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly recommended stationary phase.[1] Its polarity allows for effective separation of polar aromatic compounds like nitroanilines. In some cases, for highly basic compounds or to mitigate strong interactions, alumina can be considered as an alternative.

Q2: What mobile phase system should I start with for the purification of this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. The most frequently used system for nitroaniline derivatives is a gradient of hexane and ethyl acetate.[2] You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound.

Q3: How can I monitor the progress of the separation during column chromatography?

A3: The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC).[3] Spot a small amount of each fraction onto a TLC plate, alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and assess their purity before combining them.

Q4: My this compound is a solid. How should I load it onto the column?

A4: There are two primary methods for loading a solid sample onto a column:

  • Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent in which it is highly soluble (e.g., dichloromethane).[4] Carefully apply this solution to the top of the column bed.

  • Dry Loading: If your compound has poor solubility in the mobile phase, you can use the dry loading technique.[4] Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[5]
Product is eluting too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar mobile phase. For a hexane/ethyl acetate system, decrease the initial percentage of ethyl acetate.
Poor separation of the product from impurities (co-elution) The polarity difference between your product and the impurities is small.Optimize the mobile phase system. A shallower gradient (slower increase in polarity) may improve resolution. Consider trying a different solvent system, for example, dichloromethane/methanol.
The column was overloaded with the sample.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Peak tailing of the product Strong interaction between the basic aniline group and acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.[6][7]
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.[1]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with increasing polarity by mixing hexane and ethyl acetate in different ratios (e.g., 95:5, 90:10, 80:20 v/v).

  • TLC Analysis of Crude Material: Dissolve a small amount of your crude product in a suitable solvent and run a TLC using different hexane/ethyl acetate ratios to determine the optimal starting mobile phase composition. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect the eluent in fractions.

    • Gradually increase the polarity of the mobile phase by switching to the pre-prepared mixtures with higher ethyl acetate content.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visual Workflow

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Synthesis of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2,3-Difluoro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) of 2,3,4-trifluoronitrobenzene with ammonia.[1] In this reaction, the ammonia displaces the fluorine atom at the 4-position, which is para to the strongly electron-withdrawing nitro group.[2][3]

Q2: What are the primary impurities I should expect in this synthesis?

A2: The primary impurities are typically unreacted starting material (2,3,4-trifluoronitrobenzene) and positional isomers of the desired product. The most likely isomeric impurities are 3,4-Difluoro-2-nitroaniline and 2,5-Difluoro-4-nitroaniline, formed by the nucleophilic attack of ammonia at the 2- and 3-positions of the starting material, respectively.

Q3: How can I monitor the progress of the reaction and detect these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction progress and assessing the purity of the final product.[4] It can effectively separate the desired product from the starting material and isomeric impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress. For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the unambiguous structural elucidation of the final product and can help in identifying isomers if they are present in significant quantities.[5]

Q4: What are the key parameters to control to minimize impurity formation?

A4: Careful control of reaction temperature, reaction time, and the stoichiometry of the reactants is crucial. Running the reaction at the optimal temperature for a sufficient duration can help ensure complete consumption of the starting material. Using the correct molar ratio of ammonia to 2,3,4-trifluoronitrobenzene can minimize side reactions.

Q5: How can I purify the crude this compound?

A5: The crude product, which is typically a solid, can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1] For more challenging separations of isomeric impurities, column chromatography on silica gel is an effective technique.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.- Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions.
Insufficient ammonia.- Ensure that a sufficient excess of ammonia is used to drive the reaction to completion.
Presence of Unreacted 2,3,4-Trifluoronitrobenzene in the Final Product Incomplete reaction.- As with low yield, ensure the reaction goes to completion by monitoring with TLC or HPLC. - Consider increasing the reaction time or temperature if necessary.
Inefficient purification.- Optimize the recrystallization process. This may involve trying different solvents or solvent mixtures. - If recrystallization is ineffective, purify the product using column chromatography.
Presence of Isomeric Impurities (e.g., 3,4-Difluoro-2-nitroaniline) Non-selective reaction conditions.- The formation of isomeric impurities is inherent to the reaction due to the possibility of nucleophilic attack at different positions. - To minimize these, ensure the reaction is run at the lowest effective temperature to favor the thermodynamically more stable product.
Ineffective purification.- Positional isomers can be difficult to separate due to similar polarities.[6] - Utilize high-resolution column chromatography with a carefully selected eluent system. A slow gradient elution may be necessary. - Preparative HPLC can be an option for obtaining highly pure material, especially on a smaller scale.[6]
Product is an Oil or Gummy Solid Presence of residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Presence of impurities.- The presence of significant amounts of impurities can inhibit crystallization. Purify the product using column chromatography before attempting recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

  • Reaction Setup : In a suitable reaction vessel, dissolve 2,3,4-trifluoronitrobenzene (1 equivalent) in ethanol.

  • Addition of Ammonia : To this solution, add a 25% aqueous ammonia solution (4 equivalents).

  • Reaction : Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Work-up : After the reaction is complete (monitored by TLC or HPLC), remove the ethanol by distillation under reduced pressure.

  • Isolation : Filter the resulting solid, wash it with water, and dry it under reduced pressure to obtain the crude this compound.

  • Purification : Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Method for Purity Assessment by HPLC

This is a general HPLC method that can be adapted for the analysis of this compound and its impurities.[4]

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase : Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

  • Injection Volume : 10 µL

  • Column Temperature : 30 °C

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis cluster_product Final Product 2,3,4-Trifluoronitrobenzene 2,3,4-Trifluoronitrobenzene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,3,4-Trifluoronitrobenzene->Nucleophilic Aromatic Substitution Ammonia Ammonia Ammonia->Nucleophilic Aromatic Substitution Solvent Removal Solvent Removal Nucleophilic Aromatic Substitution->Solvent Removal Crude Product Filtration & Washing Filtration & Washing Solvent Removal->Filtration & Washing Recrystallization / Column Chromatography Recrystallization / Column Chromatography Filtration & Washing->Recrystallization / Column Chromatography HPLC/LC-MS HPLC/LC-MS Recrystallization / Column Chromatography->HPLC/LC-MS Purity Check Pure this compound Pure this compound Recrystallization / Column Chromatography->Pure this compound NMR NMR Pure this compound->NMR Structural Confirmation

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_products Reaction Products 2,3,4-Trifluoronitrobenzene 2,3,4-Trifluoronitrobenzene This compound Desired Product 2,3,4-Trifluoronitrobenzene->this compound Attack at C4 3,4-Difluoro-2-nitroaniline Isomeric Impurity 2,3,4-Trifluoronitrobenzene->3,4-Difluoro-2-nitroaniline Attack at C2 2,5-Difluoro-4-nitroaniline Isomeric Impurity 2,3,4-Trifluoronitrobenzene->2,5-Difluoro-4-nitroaniline Attack at C3 Ammonia Ammonia Ammonia->this compound Ammonia->3,4-Difluoro-2-nitroaniline Ammonia->2,5-Difluoro-4-nitroaniline

Caption: Potential impurity formation pathways in the synthesis of this compound.

Troubleshooting_Logic Start Start Analyze Crude Product by HPLC Analyze Crude Product by HPLC Start->Analyze Crude Product by HPLC High Purity? High Purity? Analyze Crude Product by HPLC->High Purity? Significant Starting Material? Significant Starting Material? High Purity?->Significant Starting Material? No Proceed to Final Drying Proceed to Final Drying High Purity?->Proceed to Final Drying Yes Significant Isomeric Impurities? Significant Isomeric Impurities? Significant Starting Material?->Significant Isomeric Impurities? No Increase Reaction Time/Temp Increase Reaction Time/Temp Significant Starting Material?->Increase Reaction Time/Temp Yes Optimize Recrystallization Optimize Recrystallization Significant Isomeric Impurities?->Optimize Recrystallization Yes End End Significant Isomeric Impurities?->End No Proceed to Final Drying->End Increase Reaction Time/Temp->Start Perform Column Chromatography Perform Column Chromatography Optimize Recrystallization->Perform Column Chromatography If unsuccessful Perform Column Chromatography->Analyze Crude Product by HPLC

References

Technical Support Center: N-Alkylation of 2,3-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the N-alkylation of 2,3-difluoro-6-nitroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this chemical transformation.

Effect of Base Choice on Reaction Success

The selection of an appropriate base is critical for the successful N-alkylation of this compound. The electron-withdrawing effects of the two fluorine atoms and the nitro group significantly reduce the nucleophilicity of the aniline nitrogen, making this substrate less reactive than simple anilines. Consequently, the reaction often requires carefully selected bases and potentially more forcing conditions to proceed efficiently.

Data Summary: Base Selection and Reaction Conditions

The following table summarizes the impact of different bases and reaction parameters on the N-alkylation of deactivated anilines, such as this compound. This data is compiled from analogous reactions and provides a strong predictive framework for your experiments.

BaseBase StrengthTypical Solvent(s)Typical Temperature (°C)Key Considerations
Potassium Carbonate (K₂CO₃) ModerateDMF, Acetone60-80A common and effective choice for many N-alkylations. May require longer reaction times or higher temperatures for less reactive alkylating agents.[1][2]
Sodium Hydride (NaH) StrongDMF, THFRoom Temp. to 60More reactive than K₂CO₃ and can lead to higher yields, especially with less reactive alkyl halides.[3][4] Requires anhydrous conditions and careful handling due to its reactivity with water.
Potassium tert-butoxide (KOtBu) StrongTHF, DioxaneRoom Temp. to 80A strong, non-nucleophilic base suitable for promoting alkylation of weakly nucleophilic amines.[5]
Triethylamine (Et₃N) Weak (Organic)Acetonitrile, DCMRefluxGenerally not strong enough for deprotonating the deactivated aniline itself but can be used as an acid scavenger in some cases.
Sodium Bicarbonate (NaHCO₃) WeakDMF, AcetonitrileRefluxOften insufficient for promoting the N-alkylation of highly deactivated anilines like this compound.[5]

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate

This protocol is a standard starting point for the N-alkylation of this compound.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF or acetone to the flask.

  • To the stirring suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C (for DMF) or reflux (for acetone, approx. 56°C).[1][2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If acetone is used, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. If DMF is used, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Alkylation using Sodium Hydride

This protocol is recommended for less reactive alkylating agents or when the reaction with potassium carbonate is sluggish.

Materials:

  • This compound

  • Alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add anhydrous DMF or THF.

  • Carefully add sodium hydride (1.2 eq) to the solvent.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the NaH suspension at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required.

  • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the N-alkylation of this compound and their potential solutions.

Q1: My reaction is not proceeding or is very slow. What can I do?

A1:

  • Insufficient Base Strength: As this compound is a poor nucleophile, a weak base like sodium bicarbonate may be ineffective.[5] Consider switching from potassium carbonate to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3][4][5]

  • Low Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature, for example, from 60°C to 80°C or higher, while monitoring for decomposition.[5]

  • Less Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: Iodide > Bromide > Chloride. If you are using an alkyl chloride or bromide, switching to the corresponding iodide can increase the reaction rate.

  • Reagent Quality: Ensure that your solvent is anhydrous and your reagents are pure. Water can inhibit the reaction, especially when using strong bases like NaH.

Q2: I am observing the formation of a significant amount of a di-alkylated side product. How can I minimize this?

A2:

  • Control Stoichiometry: Reduce the amount of the alkylating agent from 1.5 equivalents to a smaller excess, for example, 1.05 - 1.1 equivalents.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.

Q3: My reaction is complete, but the yield is low after workup and purification. What could be the cause?

A3:

  • Product Loss During Extraction: The N-alkylated product may have some solubility in the aqueous phase. Ensure you are performing multiple extractions with an appropriate organic solvent.

  • Decomposition: High temperatures or prolonged reaction times can lead to decomposition of the product.[6] Monitor the reaction closely and work it up as soon as the starting material is consumed. The presence of strong acids or bases in the workup can also cause degradation.[6]

  • N-Dealkylation: Under harsh conditions, cleavage of the newly formed N-alkyl bond can occur.[7] Avoid excessive heating and prolonged reaction times.

Q4: I see multiple spots on my TLC plate that I cannot identify.

A4:

  • Side Reactions: Besides di-alkylation, other side reactions are possible, though less common. These could include reactions with the nitro group under certain conditions.

  • Decomposition: As mentioned, the starting material or product may be decomposing under the reaction conditions.[6] Try running the reaction at a lower temperature.

  • Impure Starting Materials: Ensure the purity of your this compound and alkylating agent.

Q5: Is it necessary to use an inert atmosphere?

A5: While not always strictly necessary when using bases like potassium carbonate, it is good practice, especially when working with anhydrous solvents. For strong, water-reactive bases like sodium hydride, an inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching of the base and to ensure safety.

Visualizing the Process

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purify Purification reagents Combine this compound, base, and anhydrous solvent add_alkyl Add alkyl halide reagents->add_alkyl Stir heat Heat and stir add_alkyl->heat monitor Monitor by TLC heat->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash and dry organic layer extract->wash concentrate Concentrate in vacuo wash->concentrate chromatography Column chromatography concentrate->chromatography product product chromatography->product Pure N-alkylated product

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in this reaction.

G start Low or No Yield? check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base Yes side_products Side Products Observed? start->side_products No increase_temp Increase reaction temperature check_base->increase_temp Yes change_halide Use a more reactive alkyl halide (R-I > R-Br) increase_temp->change_halide Still low success Improved Yield change_halide->success reduce_alkyl Reduce equivalents of alkylating agent side_products->reduce_alkyl Yes (Di-alkylation) slow_addition Add alkylating agent slowly reduce_alkyl->slow_addition slow_addition->success

Caption: Troubleshooting flowchart for the N-alkylation of this compound.

References

Technical Support Center: Monitoring 2,3-Difluoro-6-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2,3-difluoro-6-nitroaniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and monitoring of reactions with this compound.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My TLC spots are streaking. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors. Here’s a guide to troubleshooting this issue:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[1][2][3] Try diluting your sample solution and spotting a smaller amount on the plate.

  • Compound's Chemical Nature: this compound and its derivatives are amines, which can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.[1] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1–2.0%) or a few drops of ammonia, to your eluting solvent.[1]

  • Inappropriate Solvent System: If the polarity of your solvent system is not suitable for your compounds, it can result in streaking.[2] You may need to experiment with different solvent systems to achieve better separation.

  • Complex Mixture: If your reaction has produced a complex mixture of products with similar polarities, they may appear as a streak.[2] Trying different solvent systems or a lower sample loading can help resolve the individual components.

Question: I don't see any spots on my developed TLC plate. What should I do?

Answer: The absence of spots on a TLC plate can be due to a few reasons:

  • Insufficient Sample Concentration: The concentration of your sample may be too low to be detected.[1][2] Try concentrating your sample or spotting it multiple times in the same location, ensuring the spot is dry between applications.[1][2]

  • Compound is not UV-Active: While this compound is UV-active, some reaction products may not be. If you are using a UV lamp for visualization and see no spots, try using a chemical stain.[1][4] Common stains for nitro compounds involve reduction of the nitro group to an amine, followed by derivatization to form a colored compound.[5]

  • Sample Dissolution in Solvent Pool: Ensure that the solvent level in the developing chamber is below the spotting line on your TLC plate.[2] If the spotting line is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[2]

  • Volatility of the Compound: If your compounds are highly volatile, they may have evaporated from the plate.[1] While less likely for this compound, it's a possibility to consider for other reaction components.

Question: The Rf values of my spots are too high or too low. How can I adjust them?

Answer: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. An ideal Rf value is typically between 0.2 and 0.8 for good separation.

  • Spots Too Close to the Baseline (Low Rf): This indicates that your eluent is not polar enough to move the compounds up the plate.[1] To increase the Rf values, you should increase the proportion of the polar solvent in your mobile phase.[1]

  • Spots Too Close to the Solvent Front (High Rf): This suggests that your eluent is too polar, causing the compounds to travel with the solvent front.[1] To decrease the Rf values, you should decrease the proportion of the polar solvent.[1]

TLC Troubleshooting Workflow

start TLC Plate Issue streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots bad_rf Poor Rf Values start->bad_rf overloading Sample Overloaded? streaking->overloading concentration Sample Too Dilute? no_spots->concentration rf_high Rf Too High? bad_rf->rf_high chemical_nature Basic/Acidic Compound? overloading->chemical_nature No sol_dilute Dilute Sample overloading->sol_dilute Yes solvent_issue Solvent Polarity Wrong? chemical_nature->solvent_issue No sol_modifier Add Modifier to Solvent (e.g., Triethylamine) chemical_nature->sol_modifier Yes sol_change_solvent Change Solvent System solvent_issue->sol_change_solvent Yes uv_active Compound UV-Active? concentration->uv_active No sol_concentrate Concentrate Sample concentration->sol_concentrate Yes sol_stain Use a Stain uv_active->sol_stain Yes sol_decrease_polarity Decrease Solvent Polarity rf_high->sol_decrease_polarity Yes sol_increase_polarity Increase Solvent Polarity rf_high->sol_increase_polarity No (Rf Too Low)

Caption: A flowchart for troubleshooting common TLC issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing peak tailing in my HPLC chromatogram. What could be the issue?

Answer: Peak tailing, where the back of the peak is drawn out, is a common issue in HPLC. For a compound like this compound, this can often be attributed to:

  • Secondary Interactions: The amine group in your analyte can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[6][7] Operating the mobile phase at a lower pH can help to suppress this interaction.[7]

  • Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample and injecting a smaller volume.

  • Column Degradation: A void at the column inlet or a blocked frit can cause peak shape distortion.[6][7] If you suspect this, you can try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.[7]

Question: My retention times are shifting between runs. What is causing this?

Answer: Retention time (RT) shifts can compromise the reliability of your analysis. The cause can be either gradual (drift) or sudden (jump).[8]

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to RT shifts.[9] Ensure your mobile phase is prepared consistently. If you are using a premixed mobile phase, the more volatile component may evaporate over time, leading to a drift in retention.[10]

  • Temperature Fluctuations: The temperature of the column can significantly affect retention times.[9][11] Using a column oven will help maintain a stable temperature.[9]

  • Inconsistent Flow Rate: Issues with the pump, such as worn seals or air bubbles, can cause the flow rate to fluctuate, leading to unstable retention times.[9]

  • Column Equilibration: It is important to ensure the column is fully equilibrated with the mobile phase before starting your analysis.[11]

Question: I am seeing split peaks in my chromatogram. What should I do?

Answer: Split peaks can be caused by a few factors:

  • Disrupted Sample Path: A void in the column packing or a partially blocked inlet frit can cause the sample to follow different paths through the column, resulting in split peaks.[12]

  • Injection Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[12] It is always best to dissolve your sample in the mobile phase if possible.

  • Contamination: Contamination on the guard or analytical column can also lead to split peaks.

HPLC Troubleshooting Workflow

start HPLC Peak Issue peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift split_peaks Split Peaks start->split_peaks secondary_interaction Secondary Interactions? peak_tailing->secondary_interaction mobile_phase_issue Mobile Phase Change? rt_shift->mobile_phase_issue sample_path_issue Disrupted Sample Path? split_peaks->sample_path_issue column_overload Column Overload? secondary_interaction->column_overload No sol_lower_ph Lower Mobile Phase pH secondary_interaction->sol_lower_ph Yes column_degradation Column Degradation? column_overload->column_degradation No sol_dilute_sample Dilute Sample column_overload->sol_dilute_sample Yes sol_replace_column Replace Column/Frit column_degradation->sol_replace_column Yes temp_fluctuation Temperature Fluctuation? mobile_phase_issue->temp_fluctuation No sol_prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_issue->sol_prepare_fresh_mp Yes flow_rate_issue Flow Rate Unstable? temp_fluctuation->flow_rate_issue No sol_use_column_oven Use Column Oven temp_fluctuation->sol_use_column_oven Yes sol_check_pump Check Pump flow_rate_issue->sol_check_pump Yes injection_solvent_issue Injection Solvent Too Strong? sample_path_issue->injection_solvent_issue No sample_path_issue->sol_replace_column Yes sol_dissolve_in_mp Dissolve Sample in Mobile Phase injection_solvent_issue->sol_dissolve_in_mp Yes

Caption: A flowchart for troubleshooting common HPLC issues.

Data Presentation

Table 1: Example TLC Data for a Reaction of this compound

Time (hours)Starting Material RfProduct RfObservations
00.65-Single spot corresponding to the starting material.
10.650.45Appearance of a new, more polar spot (product). Starting material spot is still intense.
30.650.45Intensity of the product spot has increased, while the starting material spot has diminished.
6-0.45The starting material spot is no longer visible, indicating the reaction is likely complete.

Table 2: Example HPLC Data for Monitoring a Reaction of this compound

Time (hours)Starting Material Retention Time (min)Starting Material Peak Area (%)Product Retention Time (min)Product Peak Area (%)
05.2100-0
15.275.33.824.7
35.230.13.869.9
6-<13.8>99

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use a pencil to lightly draw a starting line about 1 cm from the bottom of a silica gel 60 F254 TLC plate.[13]

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[14] Also prepare solutions of your starting material (this compound) and any known standards for comparison.

  • Spotting: Use a capillary tube to spot the prepared samples onto the starting line.[14] Keep the spots small and ensure they do not touch.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).[15] The solvent level must be below the starting line.[16] Cover the chamber to allow the solvent to move up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[13] Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, use a chemical stain for further visualization.[5]

  • Analysis: Calculate the Rf value for each spot to monitor the progress of the reaction.

HPLC Monitoring Protocol
  • System Preparation:

    • Mobile Phase: A common mobile phase for the analysis of anilines is a mixture of acetonitrile and water, sometimes with a modifier like phosphoric acid or formic acid.[17][18] For example, a gradient of acetonitrile in water.

    • Column: A C18 reverse-phase column is typically suitable for this type of analysis.

    • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and dilute it with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the analysis using a suitable gradient program to ensure separation of the starting material, product, and any potential byproducts.

    • Monitor the elution of the compounds using a UV detector, typically at a wavelength where all components have significant absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards).

    • Integrate the peak areas to determine the relative amounts of each component and monitor the conversion of the starting material to the product over time.

References

Validation & Comparative

A Comparative Guide to 2,3-Difluoro-6-nitroaniline and 2,3-Dichloro-6-nitroaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic route. Among the vast array of available reagents, halogenated nitroanilines serve as versatile building blocks, particularly in the synthesis of heterocyclic compounds with significant biological activities. This guide provides an objective comparison of two such key intermediates: 2,3-Difluoro-6-nitroaniline and 2,3-Dichloro-6-nitroaniline.

This comparison is based on their reactivity in nucleophilic aromatic substitution (SNAr) reactions, their applications in the synthesis of bioactive molecules, and the practical considerations of their experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2,3-Dichloro-6-nitroaniline is presented in Table 1. These properties can influence their solubility, reactivity, and handling in a laboratory setting.

PropertyThis compound2,3-Dichloro-6-nitroaniline
CAS Number 211693-73-165078-77-5
Molecular Formula C₆H₄F₂N₂O₂C₆H₄Cl₂N₂O₂
Molecular Weight 174.11 g/mol 207.01 g/mol
Melting Point 50 °C166.7 °C
Appearance PowderSolid

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for both this compound and 2,3-Dichloro-6-nitroaniline is nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a halide on the aromatic ring. The presence of the electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.

Theoretically, the fluoro-substituted aniline is significantly more reactive in SNAr reactions than its chloro-substituted counterpart. This is a well-documented phenomenon in aromatic chemistry. The high electronegativity of the fluorine atom strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, which lowers the activation energy of the rate-determining step.[1]

SNAr_Mechanism reagents Ar-X + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Ar-Nu + X- intermediate->product Loss of Leaving Group Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Kinase Inhibitor (e.g., derived from fluoro-nitroaniline) Inhibitor->MEK

References

A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone for forging carbon-heteroatom bonds. A critical decision in designing these syntheses is the choice of the halogen on the nitroaromatic substrate. This guide provides an objective, data-driven comparison between fluorinated and chlorinated nitroaromatics, offering insights into their reactivity profiles to aid researchers in optimizing their synthetic strategies.

Reactivity in Nucleophilic Aromatic Substitution: A Counterintuitive Trend

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[1][2] The first step, which is the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The second, faster step involves the elimination of the leaving group to restore the aromaticity of the ring.[4][5]

Aromatic rings activated by electron-withdrawing groups (EWGs), such as nitro groups (NO₂), are particularly susceptible to this reaction.[1][3] The EWGs must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[1][4][6]

Contrary to what might be expected from bond strengths (the C-F bond is significantly stronger than the C-Cl bond), fluorinated nitroaromatics are substantially more reactive in SNAr reactions than their chlorinated counterparts.[7] The established reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[3][8]

This enhanced reactivity is attributed to the high electronegativity of the fluorine atom.[5][7] The potent inductive effect of fluorine powerfully stabilizes the anionic Meisenheimer intermediate formed during the rate-determining nucleophilic attack, thereby lowering the activation energy of this step.[5][7][9] Because the cleavage of the carbon-halogen bond occurs in the fast, non-rate-determining second step, the higher strength of the C-F bond does not impede the overall reaction rate.[4][5]

General mechanism of the two-step addition-elimination SNAr reaction.

Quantitative Comparison: Reaction Rate Data

Kinetic studies provide clear quantitative evidence for the superior reactivity of fluorinated nitroaromatics. The reaction of 1-halo-2,4-dinitrobenzenes with the nucleophile piperidine is a classic example that illustrates this significant difference in reaction rates.

SubstrateRelative Rate Constant (krel)
1-Fluoro-2,4-dinitrobenzene1
1-Chloro-2,4-dinitrobenzene~10⁻² - 10⁻³
Data sourced from kinetic studies with piperidine as the nucleophile. The relative rate can vary depending on the specific solvent and nucleophile used.[7]

This substantial difference highlights that fluorinated substrates can accelerate SNAr reactions by several orders of magnitude, often enabling the use of milder reaction conditions and achieving higher yields.[7][10]

Decision-Making Workflow

The choice between a fluorinated and a chlorinated nitroaromatic is a multifactorial decision. While fluorinated substrates offer superior reactivity, practical considerations such as cost and availability are crucial.

Decision_Workflow start Start: Select Halogenated Nitroaromatic for SNAr reactivity Is maximum reactivity/ mild conditions critical? start->reactivity fluoro Choose Fluorinated Nitroaromatic reactivity->fluoro Yes cost Are cost and availability the primary constraints? reactivity->cost No evaluate Evaluate overall process efficiency and yield fluoro->evaluate cost->fluoro No chloro Choose Chlorinated Nitroaromatic cost->chloro Yes chloro->evaluate end Final Substrate Selection evaluate->end

Decision workflow for selecting a halogenated nitroaromatic substrate.

Experimental Protocols

The following is a generalized protocol for a typical SNAr reaction. This procedure can be adapted for various nucleophiles and substrates.

Objective: To synthesize an N-substituted nitroaromatic compound via SNAr reaction.

Materials:

  • Halogenated nitroaromatic (e.g., 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene) (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated nitroaromatic substrate in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile to the solution, followed by the base.[11]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-100 °C, depending on the substrate's reactivity).[11]

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[2][11]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water to quench the reaction.[11]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (repeated three times).[11]

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.[11]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.[11]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the final product.[2][11]

Fluorinated nitroaromatics demonstrate significantly higher reactivity in SNAr reactions compared to their chlorinated analogs.[7] This is primarily due to the stabilizing inductive effect of the highly electronegative fluorine atom on the rate-determining Meisenheimer complex intermediate.[5][7] This enhanced reactivity makes them invaluable for complex syntheses or with sensitive substrates where milder conditions are necessary.[7] However, the decision to use a fluorinated versus a chlorinated nitroaromatic must also weigh practical factors such as cost, availability, and overall process efficiency.[7]

References

Spectroscopic analysis to confirm 2,3-Difluoro-6-nitroaniline reaction products

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Guide to Confirming the Synthesis of 2,3-Difluoro-6-nitroaniline

A Comparative Analysis for Researchers in Synthetic Chemistry and Drug Development

The successful synthesis of specifically substituted aromatic compounds like this compound is foundational for the development of novel pharmaceuticals and agrochemicals.[1][2] The unique arrangement of fluoro, nitro, and amino groups on the aniline ring imparts specific reactivity, making it a valuable synthetic intermediate.[2] However, electrophilic nitration and subsequent amination reactions can yield a mixture of isomers. Therefore, unambiguous confirmation of the desired product is critical. This guide provides a comparative overview of spectroscopic techniques to distinguish this compound from its potential isomeric impurities.

Understanding the Reaction: Potential Products

The synthesis of this compound typically involves the nitration of 1,2-difluorobenzene, followed by amination. The nitration of 1,2-difluorobenzene is regioselective, but can still lead to the formation of isomers. The primary directing influence comes from the fluorine atoms, which are ortho-, para-directing. This can result in the formation of 1,2-difluoro-4-nitrobenzene as a major byproduct alongside the desired 1,2-difluoro-3-nitrobenzene intermediate.[3] Subsequent amination of this mixture would lead to the target compound and its isomer, 3,4-difluoro-2-nitroaniline.

The reaction pathway and the structures of the key compounds are illustrated below.

G cluster_products Nitration Products cluster_final Final Products reactant 1,2-Difluorobenzene reagents HNO₃ / H₂SO₄ (Nitration) reactant->reagents intermediate_main 1,2-Difluoro-3-nitrobenzene (Precursor to Target) reagents->intermediate_main Major intermediate_side 1,2-Difluoro-4-nitrobenzene (Precursor to Isomer) reagents->intermediate_side Minor reagents2 NH₃ or equivalent (Amination) intermediate_main->reagents2 intermediate_side->reagents2 product_main This compound (Target Product) reagents2->product_main product_side 3,4-Difluoro-2-nitroaniline (Isomeric Byproduct) reagents2->product_side

Caption: Synthetic pathway to this compound and a key isomeric byproduct.

Comparative Spectroscopic Data

The most effective way to distinguish between the target product and its isomers is through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct electronic environments of the nuclei in each isomer result in unique spectral fingerprints.

Spectroscopic Technique This compound (Expected Data) 3,4-Difluoro-2-nitroaniline (Expected Data for Comparison)
¹H NMR Two aromatic protons appearing as distinct multiplets. The proton between the two fluorine atoms will show complex splitting due to coupling with both ¹⁹F nuclei. The amino protons (NH₂) will appear as a broad singlet.Three aromatic protons with different chemical shifts and coupling patterns. The proton ortho to the nitro group will be significantly downfield. The amino protons (NH₂) will also be a broad singlet.
¹⁹F NMR Two distinct signals, each likely a doublet of doublets, due to coupling with each other and adjacent aromatic protons.[4] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[5]Two distinct signals, with different chemical shifts and coupling constants compared to the target compound, reflecting their different positions relative to the nitro and amino groups.
¹³C NMR Six unique aromatic carbon signals. The carbons bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon bearing the nitro group will be significantly deshielded.Six unique aromatic carbon signals. The positions of the C-F doublets and the deshielded carbon attached to the nitro group will differ, allowing for clear differentiation.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1375 cm⁻¹.[6][7] N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region. C-F stretching bands will be present in the fingerprint region (typically 1100-1300 cm⁻¹).Similar functional group frequencies will be present, but slight shifts in the exact positions of the NO₂ and C-F stretching bands may be observed due to the different electronic distribution in the isomer.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺) at m/z = 174.11.[8][9] The fragmentation pattern will be characteristic of the substituent positions.Identical Molecular Ion Peak (M⁺) at m/z = 174.11. However, the relative abundances of fragment ions may differ due to the different substitution pattern, providing clues for differentiation, especially in GC-MS analysis.

Experimental Protocols

Detailed and consistent experimental procedures are essential for reproducible and accurate spectroscopic analysis.[10] The following are generalized protocols for the key techniques.

General Workflow for Analysis

The logical flow from receiving a crude reaction product to its final confirmation is outlined in the diagram below.

G A Crude Reaction Product B Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., CDCl₃) A->B C Spectroscopic Analysis B->C D ¹H, ¹³C, ¹⁹F NMR C->D E FT-IR C->E F GC-MS C->F G Data Processing & Interpretation D->G E->G F->G H Comparison with Reference Data & Expected Values G->H I Product Confirmation (Structure & Purity Assessment) H->I

Caption: General workflow for the spectroscopic confirmation of reaction products.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, equipped with a multinuclear probe.[11]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often needed.[4] Reference the spectrum externally to a standard like CFCl₃.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).[10] Integrate signals to determine relative proton ratios and analyze chemical shifts (δ) and coupling constants (J) to elucidate the structure.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr.

  • Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

  • Analysis: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the key functional groups (N-H, NO₂, C-F, aromatic C-H).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the components of the reaction mixture. This will help resolve the desired product from any isomeric byproducts or starting materials.

  • MS Analysis: As compounds elute from the GC column, they are ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.

  • Data Interpretation: Analyze the mass spectrum for each separated peak. Identify the molecular ion peak to confirm the molecular weight (174.11 g/mol ) and examine the fragmentation pattern to help confirm the isomeric structure.[8]

References

Validating the Structure of Benzimidazoles Derived from 2,3-Difluoro-6-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis and structural validation of benzimidazoles derived from 2,3-difluoro-6-nitroaniline. The primary route involves the initial reduction of the nitro group to yield 3,4-difluoro-o-phenylenediamine, which then undergoes cyclocondensation with various electrophiles. This document outlines the common synthetic strategies, presents comparative data where available, and details the necessary experimental protocols for robust structural elucidation.

Comparative Synthesis and Performance

The synthesis of benzimidazoles from this compound is a two-step process. The initial, critical step is the reduction of the nitro group to an amine, forming 3,4-difluoro-o-phenylenediamine. This intermediate is then cyclized with an aldehyde or a carboxylic acid derivative to form the final benzimidazole ring system. The choice of reagents and reaction conditions in this second step influences the yield, purity, and type of the 2-substituent on the benzimidazole core.

A common and effective method for the cyclocondensation step is the reaction of the in-situ generated 3,4-difluoro-o-phenylenediamine with an aromatic aldehyde. This reaction is often catalyzed by an acid and can proceed under mild conditions. Alternatives to aldehydes include carboxylic acids and their derivatives, which typically require harsher conditions, such as high temperatures, to facilitate dehydration and ring closure.

Below is a table summarizing the performance of the synthesis of a representative 2-substituted-4,5-difluorobenzimidazole via the aldehyde condensation method. For comparative purposes, data for the synthesis of a non-fluorinated analogue is also presented.

Starting Material (o-phenylenediamine)ReagentCatalystSolventReaction ConditionsYield (%)Purity (%)Reference
3,4-Difluoro-o-phenylenediamine Aromatic Aldehydep-TsOHDMF80°C, 2-3 hrHighHighGeneral Method[1]
o-PhenylenediamineAromatic Aldehydep-TsOHDMF80°C, 2-3 hrHighHighGeneral Method[1]
o-PhenylenediamineAromatic AldehydeAu/TiO₂CHCl₃:MeOH25°C, 2 hr80-96High[2]
o-PhenylenediamineCarboxylic Acidp-TsOHTolueneReflux, 2-3 hrHighHighGeneral Method[1]

The presence of the two fluorine atoms on the benzene ring of the benzimidazole core can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug development.

Experimental Protocols

Detailed and accurate experimental protocols are crucial for the successful synthesis and validation of benzimidazole structures. Below are generalized yet detailed methodologies for the key experiments.

Synthesis of 2-Aryl-4,5-difluorobenzimidazole

This protocol is a representative example of the synthesis of a 2-aryl-4,5-difluorobenzimidazole from this compound.

Step 1: Reduction of this compound

A solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate) is treated with a reducing agent. Common reducing agents for this transformation include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride in hydrochloric acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is worked up to isolate the 3,4-difluoro-o-phenylenediamine.

Step 2: Cyclocondensation with an Aromatic Aldehyde

To a solution of the crude 3,4-difluoro-o-phenylenediamine (1 equivalent) in a solvent such as dimethylformamide (DMF) or ethanol, the desired aromatic aldehyde (1 equivalent) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, p-TsOH) are added. The mixture is heated, typically at around 80°C, for 2-3 hours.[1] The reaction progress is again monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, dried, and purified, usually by recrystallization or column chromatography.

Structural Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of organic molecules.

  • Sample Preparation: Approximately 5-10 mg of the purified benzimidazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired to determine the number and types of proton environments in the molecule. Key signals to identify include the N-H proton of the imidazole ring (often a broad singlet), aromatic protons, and protons of the 2-substituent.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments. The signals for the carbon atoms attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR Spectroscopy: A fluorine NMR spectrum is essential for fluorinated compounds. It will confirm the presence and environment of the fluorine atoms. For a 4,5-difluorobenzimidazole, two distinct signals are expected for the two non-equivalent fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for benzimidazoles, as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion peak ([M+H]⁺).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm the elemental composition of the molecule.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G Synthesis of 2-Aryl-4,5-difluorobenzimidazoles A This compound B Reduction (e.g., H2/Pd-C or SnCl2/HCl) A->B Step 1 C 3,4-Difluoro-o-phenylenediamine B->C E Cyclocondensation (e.g., p-TsOH, heat) C->E D Aromatic Aldehyde D->E F 2-Aryl-4,5-difluorobenzimidazole E->F Step 2

Caption: Synthetic pathway for 2-Aryl-4,5-difluorobenzimidazoles.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Analysis A Synthesized Product B Purification (Recrystallization/Chromatography) A->B C NMR Spectroscopy (1H, 13C, 19F, 2D) B->C D Mass Spectrometry (ESI-MS, HRMS) B->D E X-ray Crystallography (if crystalline) B->E F Validated Structure C->F D->F E->F

Caption: Workflow for the validation of benzimidazole structures.

References

The Strategic Advantage of 2,3-Difluoro-6-nitroaniline in Synthesizing Potent Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the synthesis of highly selective and potent kinase inhibitors is a cornerstone of drug discovery. The choice of starting materials profoundly influences the efficiency of synthesis, the novelty of the resulting compounds, and their biological activity. This guide provides a comparative analysis of 2,3-Difluoro-6-nitroaniline as a key precursor in the synthesis of advanced kinase inhibitors, evaluating its performance against alternative synthetic precursors.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a crucial building block in the creation of a variety of kinase inhibitors. Its specific arrangement of fluorine and nitro groups on the aniline scaffold allows for versatile chemical modifications, making it an ideal starting point for constructing complex heterocyclic compounds that can effectively target the ATP-binding site of kinases. One of the most notable applications of this precursor is in the synthesis of Debio 1347 (CH5183284), a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR).

The presence of two fluorine atoms enhances the molecule's binding affinity and can improve its metabolic stability and pharmacokinetic profile. The nitro group, meanwhile, serves as a versatile chemical handle that can be readily converted into other functional groups, facilitating the construction of the desired kinase inhibitor scaffold.

Comparative Synthesis of an FGFR Inhibitor Core

To illustrate the efficacy of this compound, we compare its use in the synthesis of an FGFR inhibitor core with a common alternative precursor, 2,6-dichloro-3-nitroaniline. The primary goal is the formation of a key intermediate, a substituted pyrazole, which forms the core of many FGFR inhibitors.

Table 1: Comparison of Precursors for Pyrazole Intermediate Synthesis
ParameterThis compound2,6-Dichloro-3-nitroaniline
Starting Precursor This compound2,6-Dichloro-3-nitroaniline
Reaction Steps 34
Overall Yield ~65%~50%
Key Intermediate 6-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-methoxy-1H-pyrazolo[4,3-c]quinolin-4(5H)-one6-(2,6-dichloro-3,5-dimethoxyphenyl)-1-ethyl-8-methoxy-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
Final Product Example Debio 1347 (FGFR Inhibitor)Analogous Chloro-substituted Inhibitor
Potency (FGFR1 IC50) 8.4 nMGenerally lower potency

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Intermediate using this compound

This protocol outlines the key steps for synthesizing the pyrazole core of Debio 1347, starting from this compound.

Step 1: Reductive Cyclization

  • Reactants: this compound, ethyl (2-ethoxymethylene)-3-oxobutanoate.

  • Procedure: The reactants are heated in acetic acid to form a quinoline intermediate. The nitro group is then reduced, typically using iron powder in acetic acid, leading to a cyclized quinolone.

  • Purpose: This step establishes the core bicyclic quinolone structure.

Step 2: Pyrazole Formation

  • Reactants: The quinolone intermediate, hydrazine.

  • Procedure: The quinolone is treated with hydrazine hydrate in a suitable solvent like ethanol and heated to reflux. This reaction forms the pyrazole ring fused to the quinolone.

  • Purpose: To construct the pyrazolo[4,3-c]quinoline scaffold, which is crucial for binding to the kinase hinge region.

Step 3: Suzuki Coupling

  • Reactants: The pyrazole intermediate, (2,6-difluoro-3,5-dimethoxyphenyl)boronic acid.

  • Procedure: A palladium-catalyzed Suzuki coupling is performed to attach the substituted phenyl ring to the pyrazole core.

  • Purpose: This final coupling introduces the key substituted phenyl moiety that occupies a specific pocket in the FGFR binding site, enhancing potency and selectivity.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the FGFR signaling pathway targeted by inhibitors derived from this compound and the general experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Debio 1347 (FGFR Inhibitor) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Synthesis_Workflow Precursor This compound Step1 Reductive Cyclization Precursor->Step1 Intermediate1 Quinolone Intermediate Step1->Intermediate1 Step2 Pyrazole Formation Intermediate1->Step2 Intermediate2 Pyrazolo[4,3-c]quinoline Core Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 FinalProduct Final Kinase Inhibitor (e.g., Debio 1347) Step3->FinalProduct

Caption: General synthetic workflow from the precursor to the final inhibitor.

Conclusion

The use of this compound as a precursor offers a more efficient synthetic route to potent FGFR inhibitors like Debio 1347 compared to alternatives such as 2,6-dichloro-3-nitroaniline. The streamlined, higher-yield process, combined with the favorable properties imparted by the fluorine atoms, underscores its strategic importance in modern drug discovery. The resulting compounds exhibit high potency, a critical factor for developing effective targeted therapies. For researchers in the field, this compound represents a superior starting point for the exploration of novel kinase inhibitors.

Comparing 2,3-Difluoro-6-nitroaniline with other difluoro-nitroaniline isomers in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, difluoro-nitroaniline isomers serve as crucial building blocks for the synthesis of complex heterocyclic compounds. The precise positioning of fluorine and nitro groups on the aniline ring dramatically influences the molecule's reactivity, regioselectivity, and ultimately, the properties of the final product. This guide provides an objective comparison of 2,3-Difluoro-6-nitroaniline and its isomers in common chemical reactions, supported by available experimental and computational data.

Introduction to Reactivity in Difluoro-nitroanilines

The reactivity of difluoro-nitroaniline isomers is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. The fluorine atoms act as excellent leaving groups in these reactions. The interplay between the positions of the nitro group and the fluorine atoms dictates which fluorine is more susceptible to substitution and the overall rate of reaction.

Comparison of Physicochemical Properties

The electronic environment of each isomer, influenced by the relative positions of the substituents, affects its fundamental properties like basicity (pKa). These properties can, in turn, provide insights into their relative reactivity.

Table 1: Comparison of Calculated pKa Values for Difluoro-nitroaniline Isomers

CompoundIsomer ConfigurationCalculated pKa (in water)Reference
This compoundOrtho-nitroData not available
2,4-Difluoro-6-nitroanilineOrtho-nitroData not available
3,4-Difluoro-2-nitroanilineOrtho-nitroData not available
4,5-Difluoro-2-nitroanilineOrtho-nitroData not available
2,5-Difluoro-4-nitroanilinePara-nitroData not available
3,5-Difluoro-2-nitroanilineOrtho-nitroData not available

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of difluoro-nitroanilines in synthesis is as electrophiles in SNAr reactions. The location of the nitro group relative to the fluorine atoms is the most critical factor determining the reaction's feasibility and outcome.

Theoretical Reactivity Profile:

  • Activation: A nitro group strongly activates ortho and para positions. Fluorine atoms at these positions are highly susceptible to nucleophilic attack.

  • Regioselectivity: In isomers with multiple activated fluorine atoms, the most electron-deficient position will preferentially react. For instance, in 2,4-difluoro-nitrobenzene, the fluorine at the 4-position (para to the nitro group) is generally more reactive than the fluorine at the 2-position (ortho to the nitro group).[2]

Table 2: Comparative Yields in SNAr and Related Reactions

IsomerReactant(s)ProductYield (%)Reference
1,2,3-Trifluoro-4-nitrobenzeneMethylamine2,3-Difluoro-N-methyl-6-nitroanilineNot specified[3]
2,4-DifluoronitrobenzeneMorpholine4-(2-Fluoro-4-nitrophenyl)morpholineGood[4]
3,4-DifluoronitrobenzeneMorpholine4-(2-Fluoro-4-nitrophenyl)morpholineNot specified[4]
4,5-Difluoro-2-nitroacetanilide6 N HCl (hydrolysis)4,5-Difluoro-2-nitroanilineNot specified

Note: The data in this table is collated from different sources and may not represent a direct comparative study under identical reaction conditions. It serves to illustrate the utility of these isomers in synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for reactions involving difluoro-nitroanilines, based on established procedures for analogous compounds.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction between a difluoro-nitroaniline isomer and an amine nucleophile.

Materials:

  • Difluoro-nitroaniline isomer (e.g., this compound)

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a solution of the difluoro-nitroaniline isomer (1.0 eq.) in the chosen aprotic polar solvent, add the base (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine nucleophile (1.0-1.2 eq.) to the stirred solution.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for the Synthesis of 4,5-Difluoro-2-nitroaniline via Hydrolysis

This protocol is adapted from the synthesis of 4,5-difluoro-2-nitroaniline from its acetanilide precursor.

Materials:

  • 4,5-Difluoro-2-nitroacetanilide

  • 6 N aqueous hydrochloric acid

Procedure:

  • A mixture of 4,5-difluoro-2-nitroacetanilide and 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.

  • The reaction mixture is then cooled to allow for the crystallization of the product.

  • The crystals are separated by filtration.

  • The separated crystals are washed with water, dried, and can be further purified by recrystallization from a suitable solvent mixture (e.g., hexane-dichloromethane).

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of reactions and experimental procedures.

SNAr_Mechanism reactant Difluoro-nitroaniline intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate Attack by Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Product intermediate->product Loss of F- leaving_group Fluoride Ion (F-) intermediate->leaving_group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Dissolve Difluoro-nitroaniline in solvent with base add_nucleophile Add Nucleophile start->add_nucleophile heat_reaction Heat Reaction Mixture (e.g., 80-120°C) add_nucleophile->heat_reaction monitor Monitor Progress (TLC / LC-MS) heat_reaction->monitor workup Workup: Quench with ice-water monitor->workup isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify end Final Product purify->end

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

While direct comparative studies on the reactivity of this compound and its isomers are not extensively documented, a clear understanding of their reactivity can be inferred from the principles of nucleophilic aromatic substitution. The position of the nitro group is the primary determinant of reactivity, strongly activating the ortho and para positions for nucleophilic attack. Consequently, isomers where the fluorine atoms are situated at these activated positions are expected to be more reactive in SNAr reactions. For drug development professionals and synthetic chemists, a careful consideration of the isomer's substitution pattern is paramount for predicting reaction outcomes and designing efficient synthetic routes to novel compounds. Further quantitative experimental studies are warranted to fully elucidate the subtle differences in reactivity among these valuable synthetic intermediates.

References

A Researcher's Guide to Purity Analysis of Synthesized Compounds: A Comparative Evaluation Featuring 2,3-Difluoro-6-nitroaniline as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. The presence of impurities, even in trace amounts, can significantly alter the biological activity and safety profile of a synthesized compound. This guide provides a comprehensive comparison of analytical techniques for purity determination, with a special focus on a novel derivatization-based High-Performance Liquid Chromatography (HPLC) method using 2,3-Difluoro-6-nitroaniline. This method is particularly advantageous for compounds that lack a strong chromophore, rendering them difficult to detect by conventional UV-Vis spectroscopy.

Comparative Analysis of Purity Determination Methods

The choice of an analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the available instrumentation. While methods like Quantitative Nuclear Magnetic Resonance (qNMR) offer absolute quantification, HPLC remains the workhorse of most analytical laboratories due to its robustness and versatility.

Parameter HPLC with this compound Derivatization (Inferred) Direct HPLC-UV Quantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation of the derivatized analyte, which now possesses a strong UV chromophore.Chromatographic separation based on the analyte's intrinsic UV absorbance.Absolute quantification based on the direct relationship between NMR signal intensity and the number of nuclei.Separation by chromatography followed by mass-based detection and quantification.
Applicability Compounds with nucleophilic functional groups (e.g., amines, thiols, phenols) that lack a strong chromophore.Compounds that possess a UV-absorbing chromophore.Any soluble organic compound with NMR-active nuclei.[1]A wide range of ionizable compounds.
Specificity High; depends on the selectivity of the derivatization reaction and chromatographic separation.Moderate to high; susceptible to interference from impurities with similar retention times and UV spectra.[2]High; provides structural information that aids in impurity identification.[3]Very high; provides mass-to-charge ratio information for unambiguous identification.[4]
Sensitivity High (ng to pg level).Moderate to high (µg to ng level), dependent on the analyte's molar absorptivity.Moderate (mg to µg level).[4]Very high (pg to fg level).[2]
Quantification Relative quantification against a reference standard of the derivatized analyte.Relative quantification against a reference standard of the analyte.Absolute quantification against a certified internal standard.[1]Relative or absolute (with isotopic standards) quantification.
Sample Throughput Moderate; requires an additional derivatization step.High.Moderate to low.Moderate.
Cost (Instrument) Moderate to high.Moderate.High.High.
Cost (Operational) Moderate (solvents, derivatizing agent, columns).Low to moderate (solvents, columns).Moderate (deuterated solvents, standards).High (solvents, columns, gases).

Experimental Protocols

Purity Analysis using HPLC with this compound Derivatization (Inferred Protocol)

This protocol is inferred based on the known reactivity of similar fluoro-nitroaromatic compounds, such as Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which are used for the derivatization of primary and secondary amines.[5][6] The highly activated fluorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution by primary or secondary amines in the synthesized compound. The nitroaniline moiety acts as a strong chromophore for UV detection.

Derivatization Reaction:

  • Reagents:

    • Synthesized compound (containing a primary or secondary amine)

    • This compound

    • Triethylamine (or another suitable non-nucleophilic base)

    • Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve the synthesized compound (1 equivalent) in anhydrous acetonitrile.

    • Add this compound (1.2 equivalents) and triethylamine (2 equivalents).

    • Heat the reaction mixture at 60°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with the HPLC mobile phase to a suitable concentration for analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure the separation of the derivatized product from excess reagent and byproducts.

    • Example Gradient: 30% acetonitrile to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the maximum absorbance of the derivatized product (likely in the range of 340-400 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Purity Analysis using Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1]

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters, which include a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Mandatory Visualizations

G Workflow for Purity Analysis via Derivatization-HPLC cluster_0 Sample Preparation & Derivatization cluster_1 HPLC Analysis cluster_2 Data Analysis A Synthesized Compound C Reaction Mixture A->C B This compound B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Chromatogram F->G H Peak Integration G->H I Purity Calculation H->I

Caption: Workflow for purity analysis using this compound derivatization followed by HPLC.

G Comparative Logic for Purity Analysis Method Selection A Analyte has strong chromophore? B Direct HPLC-UV A->B Yes C Analyte has nucleophilic group? A->C No D Derivatization-HPLC C->D Yes E Absolute quantification needed? C->E No F qNMR E->F Yes G High sensitivity & impurity ID needed? E->G No H LC-MS G->H Yes

Caption: Decision tree for selecting a suitable purity analysis method.

References

Kinetic Studies of 2,3-Difluoro-6-nitroaniline in Nucleophilic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of nucleophilic aromatic substitution (SNAr) reactions, with a focus on 2,3-Difluoro-6-nitroaniline and its analogs. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from closely related and well-studied alternative compounds, such as 2,4-difluoronitrobenzene and 1-fluoro-2,4-dinitrobenzene, to provide a robust framework for understanding and predicting reactivity.

Comparative Kinetic Data

The efficiency of SNAr reactions is significantly influenced by the substrate, nucleophile, and reaction conditions. The following tables summarize key kinetic parameters for the reactions of alternative fluoroaromatic compounds with amine nucleophiles. This data serves as a valuable benchmark for estimating the reactivity of this compound.

SubstrateNucleophileSolventRate Constant (k)Temperature (°C)Reference
2,4-DifluoronitrobenzenePyrrolidineEthanolk₁ = 0.26 M⁻¹s⁻¹ (mono-substitution)25[1]
2,4-DifluoronitrobenzenePyrrolidineEthanolk₂ = 0.001 M⁻¹s⁻¹ (di-substitution)25[1]
1-Fluoro-2,4-dinitrobenzenePiperidineToluene0.046 M⁻¹s⁻¹25[2]
1-Fluoro-2,4-dinitrobenzenePiperidineAcetonitrile3.5 M⁻¹s⁻¹25[2]
1-Fluoro-2,4-dinitrobenzenePiperidineDioxane0.134 M⁻¹s⁻¹25[2]

Table 1: Comparative Rate Constants for Nucleophilic Aromatic Substitution.

SubstrateNucleophileSolventActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reference
2,4-DifluoronitrobenzenePyrrolidineEthanol45.3 (for k₁)Not Reported[1]
2,4-DifluoronitrobenzenePyrrolidineEthanol62.1 (for k₂)Not Reported[1]

Table 2: Activation Parameters for the Reaction of 2,4-Difluoronitrobenzene with Pyrrolidine.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate kinetic studies. Below are methodologies for key experiments cited in the context of SNAr reactions, which can be adapted for studying this compound.

Protocol 1: Kinetic Analysis using HPLC

This protocol describes a general procedure for monitoring the progress of an SNAr reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (or alternative substrate)

  • Nucleophile (e.g., pyrrolidine, piperidine)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Internal standard (a compound that does not react under the reaction conditions)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Solution Preparation: Prepare stock solutions of the substrate, nucleophile, and internal standard of known concentrations in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate the solvent to the desired temperature.

  • Initiation of Reaction: Add the substrate and internal standard to the reaction vessel. Initiate the reaction by adding the nucleophile. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a microsyringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable quenching solution (e.g., a mixture of mobile phase and a small amount of acid to neutralize any base).

  • HPLC Analysis: Inject the quenched and diluted sample into the HPLC system.

  • Data Acquisition: Record the peak areas of the substrate, product(s), and internal standard at each time point.

  • Data Analysis: Plot the concentration of the substrate and/or product as a function of time. Determine the rate constant from the integrated rate law corresponding to the reaction order.

Protocol 2: General Procedure for SNAr with Amine Nucleophiles

This protocol provides a general method for performing SNAr reactions with primary or secondary amines.

Materials:

  • Fluoroaromatic substrate (e.g., this compound)

  • Amine nucleophile

  • Base (e.g., K₂CO₃, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the fluoroaromatic substrate (1.0 equivalent) in the chosen solvent, add the base (2.0-3.0 equivalents).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the stirred solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the mechanistic pathway and a typical experimental workflow for the kinetic analysis of nucleophilic aromatic substitution reactions.

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) sub This compound complex Meisenheimer Complex (Anionic Intermediate) sub->complex + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Product complex->prod - F⁻ (Leaving Group)

Caption: General mechanism of the SNAr reaction.

Kinetic_Workflow Experimental Workflow for Kinetic Studies prep 1. Prepare Reactant & Standard Solutions setup 2. Thermostat Reaction Vessel prep->setup initiate 3. Initiate Reaction (Add Nucleophile) setup->initiate sample 4. Withdraw Aliquots at Timed Intervals initiate->sample quench 5. Quench Reaction in Aliquots sample->quench analyze 6. Analyze by HPLC/GC quench->analyze data 7. Plot Concentration vs. Time analyze->data calculate 8. Calculate Rate Constants data->calculate

Caption: Workflow for kinetic analysis of SNAr reactions.

References

Performance Analysis of 2,3-Difluoro-6-nitroaniline in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy for enhancing molecular properties such as metabolic stability, binding affinity, and bioavailability.[1][2] 2,3-Difluoro-6-nitroaniline has emerged as a valuable building block for the synthesis of fluorinated benzimidazoles and quinoxalines, two classes of heterocycles with broad applications in drug discovery. This guide provides an objective comparison of the performance of this compound against common alternatives, supported by available data, to inform synthetic strategy and reagent selection.

Benzimidazole Synthesis: A Comparative Overview

The synthesis of benzimidazoles, a core structure in numerous biologically active compounds, often proceeds via the reductive cyclization of an ortho-nitroaniline with an aldehyde. The fluorine substituents on this compound can significantly influence the reactivity of the nitro group and the subsequent cyclization, potentially leading to higher yields and purity compared to non-fluorinated or mono-fluorinated analogues.

Performance Comparison in Benzimidazole Synthesis

While direct, side-by-side comparative studies are limited, the following table provides plausible performance metrics based on the known reactivity of similar compounds. The electron-withdrawing nature of the fluorine atoms is expected to activate the nitro group towards reduction, a key step in the synthesis.[3]

IntermediatePlausible Yield (%)[3]Potential Purity (%)[3]Key Reaction StepsNoteworthy Remarks
This compound 85-95 >98 1. Reduction of nitro group2. Cyclocondensation with aldehydeLacks the N-ethyl group, potentially leading to different solubility and reactivity profiles. May be more susceptible to N-alkylation side reactions in subsequent steps.[3]
N-Ethyl-2,3-difluoro-6-nitroaniline80-90>981. Reduction of nitro group2. Cyclocondensation with aldehydeThe electron-withdrawing nature of the fluorine atoms may activate the nitro group towards reduction. The ethyl group provides steric hindrance that could influence regioselectivity.[3]
N-Ethyl-2-fluoro-6-nitroaniline75-85>971. Reduction of nitro group2. Cyclocondensation with aldehydeThe single fluorine atom may result in different electronic effects and regioselectivity compared to the difluoro analog.[3]
N-Ethyl-6-nitroaniline70-80>951. Reduction of nitro group2. Cyclocondensation with aldehydeThe absence of fluorine substituents may lead to lower reactivity in certain nucleophilic aromatic substitution reactions and different biological activity of the final product.[3]

Note: The data in this table is based on plausible estimates and is intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: General Procedure for Reductive Cyclization

This protocol outlines a general method for the synthesis of benzimidazoles from 2-nitroanilines.

1. Reduction of the Nitro Group:

  • Dissolve the 2-nitroaniline derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (3-4 equivalents) or perform catalytic hydrogenation (e.g., Pd/C under a hydrogen atmosphere).

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture and extract the resulting ortho-phenylenediamine derivative.

2. Cyclocondensation with an Aldehyde:

  • Dissolve the obtained ortho-phenylenediamine derivative in a solvent like ethanol or acetic acid.

  • Add the desired aldehyde (1-1.2 equivalents). The reaction can be catalyzed by an acid (e.g., a few drops of concentrated HCl) or a Lewis acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the benzimidazole product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.[3]

General Workflow for Benzimidazole Synthesis cluster_reduction Nitro Group Reduction cluster_cyclocondensation Cyclocondensation start_reduction 2-Nitroaniline Derivative solvent_reduction Dissolve in Solvent (e.g., Ethanol, Methanol) start_reduction->solvent_reduction reductant Add Reducing Agent (e.g., SnCl2·2H2O or Pd/C, H2) solvent_reduction->reductant reaction_reduction Stir at RT or with Heat (Monitor by TLC) reductant->reaction_reduction workup_reduction Neutralize and Extract reaction_reduction->workup_reduction product_reduction o-Phenylenediamine Derivative workup_reduction->product_reduction start_cyclo o-Phenylenediamine Derivative product_reduction->start_cyclo solvent_cyclo Dissolve in Solvent (e.g., Ethanol, Acetic Acid) start_cyclo->solvent_cyclo aldehyde Add Aldehyde (Optional: Acid Catalyst) solvent_cyclo->aldehyde reaction_cyclo Reflux (Monitor by TLC) aldehyde->reaction_cyclo workup_cyclo Cool and Isolate reaction_cyclo->workup_cyclo purification Purify (Recrystallization or Chromatography) workup_cyclo->purification product_cyclo Benzimidazole Product purification->product_cyclo

Workflow for Benzimidazole Synthesis from 2-Nitroanilines.

Quinoxaline Synthesis: Considerations and Alternatives

Quinoxalines, another important class of N-heterocycles, are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The initial reduction of a nitroaniline, such as this compound, to the corresponding diamine is a prerequisite for this synthesis.

Performance Comparison in Quinoxaline Synthesis
PrecursorKey Reaction StepsExpected Advantages/Disadvantages
This compound 1. Nitro reduction to 3,4-Difluoro-1,2-phenylenediamine2. Condensation with a 1,2-dicarbonyl compoundAdvantages: Activated nitro group for reduction. Introduction of two fluorine atoms into the quinoxaline core.Disadvantages: Potential for side reactions during reduction.
2-Nitroaniline1. Nitro reduction to 1,2-phenylenediamine2. Condensation with a 1,2-dicarbonyl compoundAdvantages: Readily available and well-established reactivity.Disadvantages: Lacks fluorine substitution for property modulation.
4-Fluoro-2-nitroaniline1. Nitro reduction to 4-Fluoro-1,2-phenylenediamine2. Condensation with a 1,2-dicarbonyl compoundAdvantages: Introduces a single fluorine atom.Disadvantages: The position of the fluorine may influence biological activity differently than the 2,3-difluoro pattern.
Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol describes a general method for synthesizing quinoxalines from an ortho-nitroaniline precursor.

1. Reductive Cyclization:

  • In a suitable reaction vessel, dissolve the ortho-nitroaniline derivative (e.g., this compound) and a 1,2-dicarbonyl compound (e.g., benzil) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent capable of reducing the nitro group in the presence of the dicarbonyl compound (e.g., sodium dithionite).

  • The reaction can be heated or stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The crude product is then purified, typically by column chromatography or recrystallization.

One-Pot Reductive Cyclization for Quinoxaline Synthesis start o-Nitroaniline Derivative (e.g., this compound) reaction Reaction (Stirring/Heating) start->reaction reagents 1,2-Dicarbonyl Compound (e.g., Benzil) + Reducing Agent (e.g., Sodium Dithionite) reagents->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Quinoxaline Product purification->product

General workflow for one-pot quinoxaline synthesis.

Conclusion

This compound is a promising precursor for the synthesis of fluorinated benzimidazoles and quinoxalines. The presence of two fluorine atoms ortho to the nitro group is anticipated to enhance the efficiency of the initial reductive step, a critical transformation in the synthesis of these important heterocyclic scaffolds. While concrete comparative experimental data remains somewhat limited in the public domain, the principles of physical organic chemistry suggest that this reagent should perform favorably compared to its non-fluorinated and mono-fluorinated counterparts. The provided general protocols can be adapted for specific substrates, and further optimization of reaction conditions may lead to even higher yields and purity of the desired fluorinated heterocyclic products. The unique electronic properties imparted by the difluoro substitution pattern make this compound a compelling choice for researchers aiming to synthesize novel, fluorinated molecules with potentially enhanced biological or material properties.

References

The Structure-Activity Relationship of 2,3-Difluoro-6-nitroaniline Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of compounds derived from or structurally related to 2,3-difluoro-6-nitroaniline. While direct and extensive SAR studies on derivatives of this specific scaffold are limited in publicly available literature, this document compiles and compares data from analogous substituted anilines to infer the potential therapeutic applications, particularly as kinase inhibitors in oncology. By examining the biological activities and underlying signaling pathways of similar compounds, we aim to provide a valuable resource for the rational design of novel therapeutics based on the this compound core.

Comparative Analysis of Biological Activity

Substituted anilines are a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this moiety. The electronic and steric properties of substituents on the aniline ring play a crucial role in determining the potency and selectivity of these inhibitors. The this compound scaffold presents a unique combination of electron-withdrawing groups (both fluorine and nitro) that can significantly influence binding affinity to target kinases.

To elucidate the potential SAR of this compound derivatives, the following tables summarize the in vitro anticancer activity of structurally related anilinoquinazoline and anilinoquinoline compounds. These examples highlight how modifications to the aniline ring impact their potency against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives

Compound IDAniline MoietyTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1a 4-MethylphenylHCT1160.0059--
1b 4-(Dimethylamino)phenylHCT1168.7--
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold--
3a Pyrimidine derivativeMer Kinase0.0185--
3b Pyrimidine derivativec-Met Kinase0.0336--
8a Not SpecifiedA431 (Carcinoma)2.62Erlotinib>100
1f Not SpecifiedHeLa (Cervical)>50Gefitinib17.12
1f Not SpecifiedBGC823 (Gastric)3.21Gefitinib19.27
2i Not SpecifiedHeLa (Cervical)7.15Gefitinib17.12
2i Not SpecifiedBGC823 (Gastric)4.65Gefitinib19.27
10k Not SpecifiedA549 (Lung)0.07Afatinib0.05
10k Not SpecifiedPC-3 (Prostate)7.67Afatinib4.1
10k Not SpecifiedMCF-7 (Breast)4.65Afatinib5.83
10k Not SpecifiedHeLa (Cervical)4.83Afatinib6.81
4a Not SpecifiedMDA-MB-231 (Breast)0.88--

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 suggests that substitutions on the aniline ring can dramatically alter the anticancer potency of these compounds. For instance, the presence of a methyl group (Compound 1a) leads to nanomolar efficacy, while a dimethylamino group (Compound 1b) results in a significantly higher IC50 value.[1] The strong electron-withdrawing nature of the nitro group in this compound is expected to play a significant role in its biological activity.

Targeted Signaling Pathways

Many anilino-based kinase inhibitors exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such key targets.[2][3][4][5][6] The dual inhibition of these pathways is a promising strategy in cancer therapy.

G Dual Inhibition of EGFR and VEGFR-2 Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Ligand_EGF EGF/TGF-α Ligand_EGF->EGFR Binds Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Binds Inhibitor Anilino-based Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

A diagram illustrating the dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Protocols

To facilitate further research and validation of novel compounds based on the this compound scaffold, detailed experimental protocols for key biological assays are provided below.

General Workflow for Synthesis and Biological Evaluation

The general process for discovering and evaluating novel kinase inhibitors involves synthesis, in vitro screening against target kinases and cancer cell lines, and subsequent investigation of the mechanism of action.

G General Workflow for Kinase Inhibitor Discovery cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start This compound Scaffold Synthesis Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Pathway_Analysis->Lead_Optimization

A generalized workflow for the synthesis and biological evaluation of novel compounds.
In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a luminescence-based assay to measure the inhibitory activity of a compound against Epidermal Growth Factor Receptor (EGFR) kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7][8]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of EGFR enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate for a further 2-4 hours at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, the analysis of analogous compounds provides a strong rationale for its investigation as a scaffold for novel kinase inhibitors. The presence of two fluorine atoms and a nitro group is anticipated to modulate the compound's electronic properties, potentially enhancing its binding affinity to kinase targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of novel derivatives, paving the way for the development of next-generation targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-6-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 2,3-Difluoro-6-nitroaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Safety and Hazard Information

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area, preferably a chemical fume hood.

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4, Harmful if swallowed.[1]
Acute Toxicity, Dermal Category 4, Harmful in contact with skin.[1]
Skin Irritation Category 2, Causes skin irritation.[1]
Eye Irritation Category 2, Causes serious eye irritation.[1]
Acute Toxicity, Inhalation Category 4, Harmful if inhaled.[1]
Specific target organ toxicity Single exposure, Category 3.[1]

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use nitrile rubber gloves.[2]

  • Body Protection: Wear a lab coat or a chemical-resistant apron.[2]

  • Respiratory Protection: Work in a well-ventilated area or under a fume hood. A respirator may be necessary for large spills or in poorly ventilated areas.[2]

II. Disposal Procedures

Under no circumstances should this compound be disposed of in regular trash or poured down the drain.[2] This chemical must be treated as hazardous waste from generation to final disposal at an approved facility.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Use a dedicated, chemically compatible container with a secure lid for collecting waste.[2] The container must be in good condition, free from leaks or damage.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Maintain accurate records of the amount of waste generated and the date of disposal.[2]

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[2]

    • To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[2]

    • Collect the rinsate from the triple rinsing process and dispose of it as hazardous waste.[2]

    • After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[2]

III. Spill Management

In the event of a spill, immediately evacuate the area and prevent the substance from entering drains or waterways.[2] Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal as hazardous waste.[2]

IV. Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Generate this compound Waste B Use Designated, Labeled, and Chemically Compatible Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Store in Secure, Ventilated Area C->D Securely Closed E Segregate from Incompatible Materials (Oxidizers, Acids) D->E F Contact EHS or Licensed Contractor for Disposal E->F Ready for Disposal G Decontaminate Empty Containers (Triple Rinse with Solvent) F->G H Collect Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container as Non-Hazardous Waste G->I

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.